molecular formula C8H7NO B14754783 4H-1,3-Benzoxazine CAS No. 254-17-1

4H-1,3-Benzoxazine

Cat. No.: B14754783
CAS No.: 254-17-1
M. Wt: 133.15 g/mol
InChI Key: ALMZBCNUAPKJDP-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazine is a versatile heterocyclic compound featuring a benzene ring fused to a six-membered oxazine ring. This structure serves as a privileged scaffold in organic synthesis, medicinal chemistry, and polymer science. In pharmaceutical research, the benzoxazine core is a key structural component in several bioactive molecules and drugs, such as the anxiolytic etifoxine and the antiviral elbasvir . Recent studies highlight its significant potential in anticancer drug discovery; specifically, novel 4H-benzo[d][1,3]oxazine derivatives have demonstrated potent inhibition of breast cancer cell proliferation (MCF-7 and HCC1954 cells) with IC50 values ranging from 3.1 to 95 μM, indicating promise as candidate compounds for further development . The compound also acts as a crucial synthon in synthetic chemistry. It is widely used as a building block for constructing complex N,O-heterocycles and serves as an efficient directing group in transition-metal catalyzed C-H activation reactions, enabling regioselective ortho-functionalization like acetoxylation and halogenation . Furthermore, benzoxazine monomers are pivotal in materials science for producing high-performance polybenzoxazine thermosets. These polymers exhibit near-zero shrinkage upon curing, high thermal stability, low flammability, and low water absorption, making them suitable for advanced applications in electronics, aerospace composites, and as protective hydrophobic coatings . This product is intended for chemical and biological research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

254-17-1

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4H-1,3-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,6H,5H2

InChI Key

ALMZBCNUAPKJDP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC=N1

Origin of Product

United States

Synthetic Methodologies for 4h 1,3 Benzoxazine and Its Derivatives

Classical Synthetic Routes to 4H-1,3-Benzoxazine

The classical synthesis of 4H-1,3-benzoxazines predominantly relies on well-established organic reactions, with the Mannich condensation being a cornerstone of this approach. These methods are valued for their reliability and the accessibility of starting materials.

Mannich Condensation Reactions for 1,3-Benzoxazine Synthesis

The Mannich reaction is a three-component condensation involving a phenol, a primary amine, and formaldehyde. researchgate.netasianpubs.orgresearchgate.net This reaction is a powerful tool for the synthesis of 1,3-benzoxazine monomers. The general mechanism involves the formation of a Schiff base from the amine and formaldehyde, which then reacts with the phenol to form the benzoxazine (B1645224) ring.

One-pot synthesis offers a streamlined and efficient method for the preparation of 1,3-benzoxazines by combining all reactants in a single reaction vessel. This approach is advantageous as it reduces reaction time, simplifies purification processes, and minimizes waste. asianpubs.orgtandfonline.comtandfonline.com A variety of 1,3-benzoxazine monomers have been successfully synthesized using this one-pot, three-component condensation of a phenol, paraformaldehyde, and a primary amine. researchgate.net The reaction can be carried out in the presence of a catalyst or, in some cases, without one. For instance, a series of 1,3-benzoxazine monomers were synthesized in moderate to excellent yields using a non-acidic carbohydrate-based organocatalyst. researchgate.net Another one-pot method involves the reaction of substituted 2-hydroxyacetophenones with amines under microwave irradiation to form imines, which are then treated with triphosgene to yield 4-methylene-1,3-benzoxazines. tandfonline.comtandfonline.com

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProductYieldReference
PhenolParaformaldehydePrimary Aliphatic/Aromatic Amine2,3;4,5-di-O-isopropylidene-β-D-fructopyranose1,3-Benzoxazine monomersModerate to Excellent researchgate.net
2-HydroxyacetophenoneAlkyl AmineTriphosgeneMicrowave irradiation, then Et3N4-Methylene-1,3-benzoxazinesGood tandfonline.comtandfonline.com
2,4-ditert-butyl phenolFormaldehydeVarious AminesOne-pot synthesisSubstituted BenzoxazinesNot specified asianpubs.org

In contrast to one-pot syntheses, multi-step strategies involve the isolation of intermediates, which can be beneficial for achieving higher purity and for the synthesis of more complex benzoxazine derivatives. A common multi-step approach first involves the synthesis of a Mannich base, such as 2-phenylaminomethylphenol, from a phenol and a primary amine. This intermediate is then reacted with formaldehyde to form the 1,3-benzoxazine ring. acs.org This method allows for greater control over the reaction and the purification of the intermediate can lead to a cleaner final product. For example, phenolic -OH-containing benzoxazines are often synthesized via a three-step process, unlike the classical one-pot synthesis. acs.org Similarly, a continuous three-step synthesis has been developed for a Tröger's base-derived benzoxazine, which involves Schiff base formation, reduction, and finally a Mannich condensation, all without intermediate isolation and purification. acs.org

Starting Material(s)IntermediateReagent(s) for CyclizationProductKey FeaturesReference
Phenol, Primary AmineMannich Base (e.g., 2-phenylaminomethylphenol)Formaldehyde3,4-Dihydro-2H-3-phenyl-1,3-benzoxazineAllows for intermediate purification, potentially leading to higher purity final product. acs.org
Phenolic -OH-containing precursorsNot specifiedNot specifiedPhenolic -OH-containing benzoxazinesA three-step synthesis is typically required. acs.org
Tröger's base, SalicylaldehydeSchiff base, reduced intermediateMannich condensationTröger's base-derived benzoxazineContinuous three-step process without intermediate isolation. acs.org

Cyclization Reactions in 4H-1,3-Benzoxazine Formation

Cyclization reactions represent another important class of synthetic methods for the formation of the 4H-1,3-benzoxazine ring system. These reactions often involve the formation of a key bond to close the heterocyclic ring in a precursor molecule.

Intramolecular cyclization is a powerful strategy for the synthesis of 4H-1,3-benzoxazines, where a suitably functionalized precursor undergoes a ring-closing reaction. organic-chemistry.org For example, the strong Brønsted acid-catalyzed intramolecular cyclization of methyl 3-aryl-2-nitropropionates can yield 4H-1,2-benzoxazines, a related but distinct isomer. nih.govacs.org This reaction is considered an oxygen functionalization of the aromatic ring, with the oxygen atom originating from the nitro group. nih.govacs.org Another example is the FeBr3-mediated bromination/cyclization of olefinic amides, which provides a route to bromobenzoxazines in good yields under green reaction conditions. organic-chemistry.org This method is notable for its good functional group tolerance and scalability. organic-chemistry.org

PrecursorReagent/CatalystProductKey FeaturesReference
Olefinic amidesFeBr3, Air (oxidant)BromobenzoxazinesGood functional group tolerance, gram-scale synthesis, green reaction conditions. organic-chemistry.org
Methyl 3-aryl-2-nitropropionatesStrong Brønsted acid (e.g., TFA, TFSA)4H-1,2-benzoxazinesOxygen functionalization of the aromatic ring from the nitro group. nih.govacs.org

While the term "autocyclization" is not extensively used as a distinct category in the literature for 4H-1,3-benzoxazine synthesis, it can be understood as a spontaneous or self-induced cyclization that occurs under specific conditions without the need for an external cyclizing agent. In some contexts, this can overlap with intramolecular cyclization. For instance, the formation of 4-methylene-1,3-benzoxazines from imines derived from 2-hydroxyacetophenones and amines can be considered a form of autocyclization upon treatment with triphosgene, where the intermediate readily cyclizes. tandfonline.com The reaction of substituted 2-hydroxyacetophenones with amines under microwave irradiation to form imines, which are then treated with triphosgene, leads to the formation of 4-methylene-1,3-benzoxazines in good yields. tandfonline.comtandfonline.com The cyclization step in this sequence proceeds readily, suggesting a high propensity for ring closure in the intermediate.

PrecursorConditionsProductYieldReference
Imines of 2-hydroxyacetophenonesTreatment with triphosgene4-Methylene-1,3-benzoxazinesGood tandfonline.comtandfonline.com

Advanced and Green Synthetic Strategies for 4H-1,3-Benzoxazine

The development of synthetic methodologies for 4H-1,3-benzoxazine and its derivatives has evolved towards more efficient, selective, and environmentally benign strategies. Advanced and green synthetic approaches, such as metal-catalyzed reactions and electrochemical synthesis, offer significant advantages over classical methods by providing milder reaction conditions, higher atom economy, and novel pathways to functionalized benzoxazine cores.

Metal-Catalyzed Synthesis of 4H-1,3-Benzoxazine

Transition metal catalysis has emerged as a powerful tool for the construction of the 4H-1,3-benzoxazine scaffold, enabling the formation of carbon-heteroatom bonds with high precision and efficiency. Gold, palladium, and copper catalysts have been prominently featured in the development of novel cyclization strategies.

Gold(I) catalysts have proven to be highly effective in promoting the cycloisomerization of N-(2-alkynyl)aryl benzamides to yield highly substituted 4-benzyliden-2-aryl-4H-benzo[d] nih.govacs.orgoxazines. nih.govacs.orgnih.gov This methodology is distinguished by its remarkably mild reaction conditions, often proceeding at room temperature or with gentle heating to 30°C, and does not require an inert atmosphere. nih.govacs.org The reaction proceeds via a chemoselective 6-exo-dig oxygen cyclization pathway. nih.govnih.gov

The proposed mechanism commences with the coordination of the cationic gold(I) complex to the alkyne moiety of the N-(2-alkynyl)aryl benzamide. nih.govresearchgate.net This is followed by a nucleophilic attack of the amide oxygen onto the activated alkyne, leading to the formation of a vinylidene gold(I) intermediate. nih.gov Subsequent protodeauration furnishes the final 4H-1,3-benzoxazine product. This stereoselective process exclusively yields the Z-isomer of the exocyclic double bond. nih.gov The efficiency of the catalysis can be influenced by the choice of ligands on the gold(I) center, with both phosphine and N-heterocyclic carbene (NHC) based catalysts demonstrating high efficacy. acs.org Yields for this transformation range from modest to excellent. nih.govacs.orgnih.gov

Table 1: Gold(I)-Catalyzed Cycloisomerization of N-(2-alkynyl)aryl benzamides

Entry Substrate Catalyst (mol%) Conditions Product Yield (%)
1 N-(2-(phenylethynyl)phenyl)benzamide C1 (3%) DCM, 23°C 4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine (B8389632) 90
2 N-(5-methyl-2-(phenylethynyl)phenyl)benzamide C1 (3%) DCM, 23°C 6-methyl-4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine 90
3 N-(2-(p-tolylethynyl)phenyl)benzamide C5 (10%) DCM, 30°C 4-(4-methylbenzylidene)-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine 95
4 N-(5-methoxy-2-(phenylethynyl)phenyl)benzamide C1 (20%) DCM, 30°C 6-methoxy-4-benzylidene-2-phenyl-4H-benzo[d] nih.govacs.orgoxazine 46

Data sourced from research on Gold(I)-catalyzed synthesis of 4H-benzo[d] nih.govacs.orgoxazines. acs.org

Palladium catalysis offers versatile routes to the 4H-1,3-benzoxazine core and its analogues through various cyclization strategies. One notable method involves the highly regio- and stereoselective 6-exo-dig cyclization of N-acyl-o-alkynylanilines to produce 4-alkylidene-4H-3,1-benzoxazines. nih.gov The use of palladium(II) acetate [Pd(OAc)2] as the catalyst is crucial for this transformation. nih.gov

Another innovative approach is the one-pot, three-component reaction for the synthesis of 4H-3,1-benzoxazine derivatives. This process begins with a Passerini-azide reaction of 2-azidobenzaldehydes, trimethylsilyl azide, and isocyanides to form an azide intermediate. researchgate.netthieme-connect.com This intermediate then undergoes a palladium-catalyzed azide-isocyanide coupling and subsequent cyclization in the presence of a palladium catalyst, with Pd(PPh3)4 being identified as optimal, to afford the final products in moderate to good yields. researchgate.netthieme-connect.com

Furthermore, palladium catalysis has been employed in the synthesis of silicon-containing analogues, specifically 4-sila-4H-benzo[d] nih.govacs.orgoxazines, through an intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates. nih.gov

Table 2: Palladium-Catalyzed Synthesis of 4H-3,1-Benzoxazine Derivatives

Entry Starting Materials Catalyst (mol%) Conditions Product Yield (%)
1 2-azidobenzaldehyde, trimethylsilyl azide, tert-butyl isocyanide Pd(PPh3)4 (10%) THF, 60°C 2-(tert-butylamino)-4-(tert-butylimino)-4H-3,1-benzoxazine 84
2 2-azidobenzaldehyde, trimethylsilyl azide, cyclohexyl isocyanide Pd(PPh3)4 (10%) THF, 60°C 2-(cyclohexylamino)-4-(cyclohexylimino)-4H-3,1-benzoxazine 81
3 5-chloro-2-azidobenzaldehyde, trimethylsilyl azide, tert-butyl isocyanide Pd(PPh3)4 (10%) THF, 60°C 6-chloro-2-(tert-butylamino)-4-(tert-butylimino)-4H-3,1-benzoxazine 76

Data based on a one-pot sequential Passerini-azide/palladium-catalyzed azide–isocyanide coupling/cyclization reaction. thieme-connect.com

Copper-catalyzed reactions provide an efficient avenue for the synthesis of the benzoxazine framework, particularly for the preparation of 4H-3,1-benzoxazin-4-one derivatives. A facile and efficient copper-catalyzed method involves a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.orgacs.orgnih.gov While this method primarily yields the 4-oxo derivative, it highlights the utility of copper in constructing the core benzoxazine ring system.

A more direct application to the 4H-1,3-benzoxazine scaffold is the copper-catalyzed aerobic oxidative synthesis from 2-aminobenzyl alcohols and aldehydes. researchgate.net This green synthesis approach utilizes commercially available and economical copper(I) iodide (CuI) as the catalyst in the presence of a base, achieving moderate to high yields. researchgate.net Another copper-catalyzed method involves the selective benzylic C-O cyclization of N-o-tolylbenzamides, mediated by Selectfluor, to furnish 4H-3,1-benzoxazines. nih.gov This reaction demonstrates a high selectivity for the benzylic C(sp3)-H bond over aromatic C(sp2)-H bonds. nih.gov

Table 3: Copper-Catalyzed Synthesis of 4H-3,1-Benzoxazine Derivatives

Entry Starting Materials Catalyst Conditions Product Yield (%)
1 2-aminobenzyl alcohol, benzaldehyde CuI tBuOK, aerobic 2-phenyl-4H-3,1-benzoxazine 75
2 N-(2-methylphenyl)benzamide Cu(OTf)2 Selectfluor, DCE, 80°C 4-methyl-2-phenyl-4H-3,1-benzoxazine 82
3 N-(2-methyl-5-nitrophenyl)benzamide Cu(OTf)2 Selectfluor, DCE, 80°C 4-methyl-6-nitro-2-phenyl-4H-3,1-benzoxazine 75

Data compiled from studies on copper-catalyzed aerobic oxidative synthesis and selective benzylic C-O cyclization. researchgate.netnih.gov

Electrochemical Synthesis Approaches for 4H-1,3-Benzoxazine

Electrochemical synthesis is gaining traction as a green and sustainable method for constructing heterocyclic compounds. By using electricity as a traceless reagent, these methods can often avoid the need for transition metals and chemical oxidants, generating minimal waste.

An unprecedented electrochemical approach for the synthesis of 4H-1,3-benzoxazines from readily available N-benzylamides has been developed. acs.orgacs.orgnih.gov This oxidative cyclization proceeds through an aromatic C-H oxygenation reaction in a transition metal- and oxidizing reagent-free manner, with hydrogen gas as the only theoretical byproduct. acs.orgacs.orgnih.gov

The reaction is typically carried out in an undivided cell using a reticulated vitreous carbon (RVC) anode and a platinum plate cathode. acs.org The proposed mechanism involves the anodic oxidation of the electron-rich phenyl ring of the N-benzylamide to form a radical cation. acs.org This is followed by a regioselective intramolecular cyclization and subsequent deprotonation and rearomatization to yield the 4H-1,3-benzoxazine product. acs.org This method can also be adapted to an electrochemical microreactor, which reduces the amount of supporting electrolyte needed and allows the reaction to proceed at room temperature. acs.org

Table 4: Electrochemical Synthesis of 4H-1,3-Benzoxazines from N-Benzylamides

Entry Substrate Conditions Product Yield (%)
1 N-(4-methoxybenzyl)benzamide MeCN/THF (5:1), reflux, 2.5 h 6-methoxy-2-phenyl-4H-1,3-benzoxazine 63
2 N-(3,4-dimethoxybenzyl)benzamide MeCN/THF (5:1), reflux, 2.5 h 6,7-dimethoxy-2-phenyl-4H-1,3-benzoxazine 65
3 N-(4-methoxybenzyl)-4-methylbenzamide MeCN/THF (5:1), reflux, 2.5 h 6-methoxy-2-(p-tolyl)-4H-1,3-benzoxazine 72

Data from research on the electrochemical synthesis of 4H-1,3-benzoxazines via C-H oxygenation. acs.org

Electrochemical Cyclization-Desulfurization

A cost-effective, environmentally friendly, and highly efficient one-pot electrochemical process has been developed for the synthesis of 4H-1,3-benzoxazine derivatives. This method involves the electrochemical cyclization-desulfurization of thiourea intermediates, which are formed in situ from the reaction of 2-amino-arylalkyl alcohols with isothiocyanates. The reaction is typically carried out at room temperature (25 °C) with a constant current of 20 mA, utilizing a graphite anode and a platinum cathode in a dimethyl sulfoxide (DMSO) solvent. One of the key advantages of this electrochemical approach is the elimination of the need for external oxidizing agents, which minimizes waste production. researchgate.net

The process is characterized by the cascade formation of C–O and C–N bonds. The proposed mechanism involves the oxidation of the thiourea intermediate at the anode to form a radical cation. Subsequent intramolecular cyclization and deprotonation lead to the formation of the benzoxazine ring. This metal-free electrochemical approach aligns with the principles of green chemistry by providing a milder and more sustainable alternative to conventional methods.

Cycloaddition Reactions in 4H-1,3-Benzoxazine Synthesis

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. In the context of 4H-1,3-benzoxazine synthesis, both [3+3] and [4+2] cycloaddition pathways have been explored, offering strategic routes to the core heterocyclic structure and its analogues.

While less common for the direct synthesis of the 4H-1,3-benzoxazine ring, [3+3] cycloaddition or annulation strategies can be employed to construct related heterocyclic systems. This approach typically involves the reaction of a three-atom synthon with another three-atom component to form a six-membered ring. The application of this methodology to the direct synthesis of 4H-1,3-benzoxazines is an area of ongoing research.

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, has been utilized in the synthesis of benzoxazine derivatives. This reaction typically involves a diene and a dienophile. For the synthesis of benzoxazines, variations of the Diels-Alder reaction, such as inverse-electron-demand Diels-Alder reactions, can be employed.

For instance, a tandem oxidation-inverse-electron-demand Diels-Alder reaction of o-aminophenol derivatives with enamines has been developed to produce highly substituted 1,4-benzoxazine cycloadducts with complete regiochemical control. nih.gov Although this method yields the 1,4-benzoxazine isomer, the principle of utilizing a [4+2] cycloaddition is a key feature.

Furthermore, vinyl- and alkynyl-substituted benzoxazinone-derived zwitterionic species are known to participate in catalytic [4+2] and [4+3] dipolar cycloaddition reactions for the asymmetric preparation of various aza-heterocycles. nih.gov Additionally, the retro-Diels-Alder reaction of 4H-1,2-benzoxazines, which are isomers of the target compound, has been studied to generate o-quinone methides, which can then undergo in situ Diels-Alder reactions with dienophiles to form chroman derivatives. acs.org This highlights the reversible nature of the Diels-Alder reaction and its applicability in the broader context of benzoxazine chemistry. The synthesis of benzoxazine-containing polymers has also been achieved through Diels-Alder reactions, demonstrating the versatility of this cycloaddition strategy. researchgate.netacs.org

Solvent-Free and Aqueous Medium Synthesis of 4H-1,3-Benzoxazine

In line with the growing emphasis on green chemistry, synthetic methods that minimize or eliminate the use of hazardous organic solvents are of great interest. Solvent-free and aqueous medium syntheses of 4H-1,3-benzoxazine derivatives have been developed as environmentally benign alternatives to traditional methods.

Solvent-free synthesis often involves the reaction of starting materials in the absence of a solvent, sometimes with the aid of a solid support or microwave irradiation to facilitate the reaction. For example, the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from N-acyl anthranilic acids has been achieved under solvent-free conditions. researchgate.net

Aqueous synthesis utilizes water as the reaction medium, which is a safe, non-toxic, and inexpensive solvent. An eco-friendly Mannich-type condensation-cyclization reaction of phenols or naphthols with formaldehyde and primary amines in water at ambient temperature has been reported for the synthesis of 3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine derivatives.

Reaction TypeReactantsConditionsProductReference
Mannich CondensationPhenols/Naphthols, Formaldehyde, Primary AminesWater, Ambient Temperature3,4-dihydro-2H-benzo[e] nih.govnih.govoxazine derivatives

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various 4H-1,3-benzoxazine derivatives.

The microwave-assisted synthesis of 3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides via a one-pot multicomponent reaction has been reported. arkat-usa.org This method demonstrates improved yields and purity of the products, along with easier work-up procedures.

Furthermore, the synthesis of 2-amino-4-oxo-derivatives of s-triazino[2,1-b] nih.govnih.govbenzoxazoles has been achieved through the carbonylation of 2-benzoxazolylguanidines with phenyl isocyanate under microwave irradiation at 180°C for 15 minutes. monash.edu An efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide has also been developed using microwave irradiation, offering access to products and regioisomers not available through conventional heating. researchgate.net

Starting MaterialsReagentsConditionsProductReference
Substituted 2-aminophenols, Benzaldehydes, Phenacyl bromidesCs2CO3, aq. EthanolMicrowave, 100°C, 3-5 min3,4-dihydro-2H-benzo[b] acs.orgnih.govoxazines arkat-usa.org
2-BenzoxazolylguanidinesPhenyl isocyanateMicrowave, 180°C, 15 min2-Amino-4-oxo-s-triazino[2,1-b] nih.govnih.govbenzoxazoles monash.edu
Phthalic anhydridesTrimethylsilyl azideMicrowave, 100WBenzoxazine-2,4-diones researchgate.net

Synthesis of Specific 4H-1,3-Benzoxazine Subtypes and Derivatives

The versatility of the 4H-1,3-benzoxazine core allows for the synthesis of a wide range of subtypes and derivatives with diverse functionalities. Key subtypes include 2-amino-4H-1,3-benzoxazines and 4H-1,3-benzoxazin-4-ones.

The synthesis of 2-amino-4H-1,3-benzoxazines can be achieved through the reaction of 2-amino-arylalkyl alcohols with isothiocyanates to form thiourea intermediates. These intermediates are then cyclized in situ using molecular iodine in the presence of triethylamine. organic-chemistry.org An alternative approach involves a one-pot multicomponent cyclocondensation reaction.

4H-1,3-Benzoxazin-4-ones are another important class of derivatives. A classic method for their synthesis involves the treatment of anthranilic acids with aroyl chlorides in the presence of pyridine. nih.gov More contemporary methods include a one-pot CuCl-catalyzed decarboxylative coupling of α-keto acids and anthranilic acids. nih.gov An efficient and environmentally friendly protocol for the synthesis of 4H-1,3-benzoxazine-4-ones with electron-withdrawing groups involves the ring-formation of o-halogenbenzoylurea under alkaline conditions with K2CO3 as the base. researchgate.net A domino carbonylation-cyclization process of ortho-iodophenols and cyanamide, catalyzed by palladium, also yields 2-amino-4H-benzo[e] nih.govnih.govoxazin-4-ones in moderate to excellent yields. nih.gov

SubtypeStarting MaterialsKey Reagents/ConditionsReference
2-Amino-4H-1,3-benzoxazines2-Amino-arylalkyl alcohols, IsothiocyanatesI2, Et3N organic-chemistry.org
4H-1,3-Benzoxazin-4-onesAnthranilic acids, Aroyl chloridesPyridine nih.gov
4H-1,3-Benzoxazin-4-onesα-Keto acids, Anthranilic acidsCuCl nih.gov
4H-1,3-Benzoxazin-4-oneso-HalogenbenzoylureaK2CO3 researchgate.net
2-Amino-4H-benzo[e] nih.govnih.govoxazin-4-onesortho-Iodophenols, CyanamidePd(PPh3)4, Mo(CO)6 nih.gov

Synthesis of 4H-1,3-Benzoxazin-4-ones

4H-1,3-Benzoxazin-4-ones are a prominent class of benzoxazine derivatives. Their synthesis has been extensively studied, leading to the development of several reliable methods.

The use of anthranilic acids as starting materials is a cornerstone for the synthesis of 4H-1,3-benzoxazin-4-ones. One of the earliest reported methods involves the treatment of anthranilic acids with aroyl chlorides in the presence of excess pyridine. nih.gov This foundational approach has been expanded upon, with numerous modern variations now available.

A common and straightforward method involves the reaction of anthranilic acids with acetic anhydride, which typically leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. acs.org The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine solution is another effective route to produce 2-aryl-3,1-benzoxazin-4-one derivatives. acs.org In this reaction, one equivalent of the acid chloride acylates the amino group, while the second reacts with the carboxylic group to form a mixed anhydride, which then cyclizes to the benzoxazinone (B8607429). acs.org

More contemporary methods have focused on improving efficiency and reaction conditions. For instance, a one-pot synthesis has been developed by reacting aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid. nih.govnih.gov This method has been explored under both thermal and microwave-assisted conditions. nih.govnih.gov It has been observed that the electron density on the aromatic ring of the anthranilic acid can influence the outcome, with electron-donating groups favoring the formation of 4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones, while electron-withdrawing groups may lead to the formation of dihydro analogs. nih.gov

Furthermore, ultrasound-assisted, one-pot condensation of anthranilic acids and aryl aldehydes in the presence of acetic anhydride provides an efficient, transition-metal-free route to N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields. nih.gov

Starting MaterialReagent(s)ProductKey Features
Anthranilic AcidAroyl Chlorides, Pyridine2-Aryl-4H-1,3-benzoxazin-4-onesClassic method
Anthranilic AcidAcetic Anhydride2-Methyl-4H-1,3-benzoxazin-4-onesStraightforward synthesis
Anthranilic AcidOrthoesters, Acetic Acid2-Alkyl/Aryl-4H-1,3-benzoxazin-4-onesOne-pot synthesis, thermal or microwave conditions
Anthranilic AcidAryl Aldehydes, Acetic AnhydrideN-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-onesUltrasound-assisted, transition-metal-free

Functionalized amides serve as versatile precursors for the synthesis of 4H-1,3-benzoxazin-4-ones. A notable example involves a Rh(III)-catalyzed cascade sequence utilizing carboxylic acid as a directing group with dioxazolones to prepare 2,5-disubstituted benzoxazine-4-ones. acs.org This process involves a double amidation followed by dehydrative annulation to yield the final product. acs.org

Another approach involves the FeBr3-mediated bromination/cyclization of olefinic amides, which produces bromobenzoxazines in good yields. mdpi.com This method is valued for its tolerance of various functional groups and its use of air as the terminal oxidant, presenting a greener reaction condition. mdpi.com

Isatoic anhydrides are another important class of starting materials for the synthesis of 4H-1,3-benzoxazin-4-ones. These compounds can undergo decarboxylative esterification, and in the presence of hexafluoroisopropanol (HFIP), generate a nitrogen anion intermediate. nih.gov This intermediate can then participate in a [4+2] cycloaddition with cyclopropenones to yield 2-diarylalkenyl-4H-3,1-benzoxazin-4-ones. nih.gov

The reactivity of isatoic anhydrides allows for their use in various condensation reactions to form the benzoxazinone ring system. They are considered valuable precursors for a wide range of heterocyclic compounds.

Oxidative coupling reactions have emerged as powerful tools for the synthesis of 4H-1,3-benzoxazin-4-ones. A palladium-catalyzed aerobic oxidative coupling of anthranilic acid with isocyanides represents a modern approach to these structures. acs.org Another transition-metal-free method utilizes an I2/TBHP-mediated oxidative coupling combined with isocyanide insertion to access a diverse range of 2-aminobenzoxazin-4-ones under mild conditions. nih.gov

Furthermore, a palladium-catalyzed intramolecular C-H activation strategy using Ag2O as an oxidant has been developed for N-alkyl-N-arylanthranilic acids to produce 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov A domino carbonylation-cyclization process of ortho-iodophenols with cyanamide, catalyzed by palladium, also affords 4H-1,3-benzoxazin-4-ones in moderate to excellent yields. This reaction can also be extended to ortho-bromophenols.

StrategyCatalysts/ReagentsStarting MaterialsProduct
Aerobic Oxidative CouplingPalladiumAnthranilic Acid, Isocyanides4H-1,3-Benzoxazin-4-ones
Oxidative CouplingI2/TBHPAnthranilic Acid, Isocyanides2-Amino-4H-1,3-benzoxazin-4-ones
Intramolecular C-H ActivationPalladium, Ag2ON-alkyl-N-arylanthranilic acids1,2-dihydro-(4H)-3,1-benzoxazin-4-ones
Carbonylation-CyclizationPalladiumortho-Halophenols, Cyanamide4H-1,3-Benzoxazin-4-ones

Synthesis of N-Activated 4H-1,3-Benzoxazine Derivatives

A novel approach to synthesizing N-activated 1,3-benzoxazine derivatives involves the ring-closing reaction of aminophenols. nih.gov In this method, the aminophenol is first activated with sodium hydride (NaH) in a solution of dichloromethane (CH2Cl2) and tetrahydrofuran (THF). acs.org The dichloromethane serves as the source of the methylene (B1212753) bridge required for the ring-closure, leading to the formation of an ionic 1,3-benzoxazine derivative. acs.orgnih.gov This synthetic strategy has been successfully applied to aminophenols with varying substitution patterns on the aryl core and different amine side chains. nih.gov The resulting N-activated benzoxazines are notable for being well-defined ionic forms. acs.orgnih.gov

Synthesis of Multifunctional 4H-1,3-Benzoxazine Monomers

The synthesis of multifunctional 4H-1,3-benzoxazine monomers is crucial for the development of advanced polymers with tailored properties. A key strategy for creating these monomers is the Mannich condensation reaction, which involves the reaction of phenols, primary amines, and formaldehyde. acs.org

For example, a benzoxazine monomer has been synthesized using 3,3′-dichloro-4,4′-diaminodiphenylmethane, a phenol, and paraformaldehyde. nih.govmdpi.com The reaction is typically carried out in a solvent such as toluene or a mixture of toluene and isopropanol. nih.govmdpi.com The resulting monomers can then be thermally cured to produce polybenzoxazines. nih.govmdpi.com The inclusion of substituents like chlorine in the aromatic amine backbone can influence the synthesis process and the properties of the final polymer, such as enhancing fire resistance. nih.govmdpi.com

Monomer TypeKey Starting MaterialsSynthetic MethodPotential Application
Dichloro-substituted Benzoxazine3,3′-dichloro-4,4′-diaminodiphenylmethane, Phenol, ParaformaldehydeMannich CondensationThermo- and fire-resistant binders for composites

Synthesis of Bio-based 4H-1,3-Benzoxazine Derivatives

The development of bio-based benzoxazines is a significant area of research, driven by the need for sustainable alternatives to traditional petroleum-based thermosetting resins. rsc.orgrsc.org A considerable portion of conventional polybenzoxazines are derived from non-renewable, petroleum-based resources, with bisphenol A being a common precursor. rsc.org Concerns over the environmental impact and potential health risks associated with compounds like bisphenol A have spurred interest in synthesizing benzoxazines from renewable and ecologically friendly materials. rsc.orgnih.gov Natural resources such as plants and crops offer a rich source of phenolic compounds and amines that can be utilized as building blocks for benzoxazine monomers. nih.govtechscience.com

Researchers have successfully synthesized bio-based benzoxazines from a variety of renewable phenolic sources, including cardanol, eugenol, guaiacol, vanillin, curcumin, sesamol, and thymol. rsc.orgnih.govtechscience.com These natural phenols are reacted with an aldehyde and a primary amine, often also from a renewable source like furfurylamine, through mechanisms such as the Mannich condensation to form the characteristic oxazine ring. nih.govtechscience.com The resulting bio-based benzoxazine monomers can then undergo thermal ring-opening polymerization to create high-performance polybenzoxazines. mdpi.com These materials are explored for a wide range of applications, including coatings, adhesives, and flame retardants, owing to their desirable properties like low water absorption, and good thermal and mechanical stability. rsc.orgrsc.org

Synthesis from Plant-Derived Phenols

A diverse array of phenolic compounds derived from natural sources serves as the foundation for synthesizing bio-based 4H-1,3-benzoxazine derivatives. The inherent structural variety in these precursors allows for the creation of benzoxazines with a wide range of properties.

Cardanol-Based Benzoxazines: Cardanol, a harmful byproduct of the cashew industry, is a valuable renewable resource for polymer synthesis. rsc.orgscilit.com It is a monohydroxy phenol with a long, unsaturated alkyl chain, which imparts hydrophobicity and good processing characteristics. nih.gov Novel benzoxazine monomers have been synthesized from cardanol, which can be used to produce bio-composites, often in combination with materials like jute fibers. rsc.orgscilit.com For instance, the benzoxazine monomer m-alkylphenyl-3,4-dihydro-2H-benzoxazine (CA-Bz) has been successfully synthesized from cardanol. vjs.ac.vn Microwave-irradiation has been shown to significantly shorten the reaction time for synthesizing cardanol-based benzoxazines, reducing it from over two hours to just seven minutes. techscience.com

Eugenol-Based Benzoxazines: Eugenol, a natural phenol obtained from clove oil, is another key precursor for bio-based benzoxazines. researchgate.net New classes of benzoxazine monomers have been prepared from eugenol, paraformaldehyde, and various aromatic diamines. researchgate.netscispace.com The resulting polybenzoxazines exhibit good dimensional and thermal stability. researchgate.net Researchers have also synthesized mixed benzoxazine precursors by blending eugenol with phenol, allowing for the fine-tuning of properties like crosslinking density and glass transition temperature. rsc.org Furthermore, several bio-based main-chain type benzoxazine oligomers have been synthesized from eugenol derivatives, which show good processability and film-forming properties for use in high-performance organic coatings. mdpi.com

Vanillin-Based Benzoxazines: Vanillin, a widely available renewable phenolic compound, is frequently used in the synthesis of bio-based benzoxazines. nasampe.orgresearchgate.net Benzoxazine monomers have been synthesized by reacting vanillin with bio-based amines like furfurylamine or difurfuryl diamine (DFDA) and formaldehyde. nasampe.orgresearchgate.net These monomers can form low-viscosity liquids upon melting, making them suitable for impregnating fiber reinforcements. nasampe.orgresearchgate.net The resulting polybenzoxazines often exhibit high glass transition temperatures and char yields, making them suitable for high-temperature applications. nasampe.orgresearchgate.net Hybrid benzoxazines have also been synthesized from vanillin combined with other compounds like Jeffamine D-230. nih.gov

Other Bio-Phenols:

Curcumin: This natural compound has been used as the phenolic component in Mannich condensation reactions with an amine (like aniline) and formaldehyde to form a bifunctional benzoxazine monomer. mdpi.com The presence of two phenolic groups in curcumin allows for increased crosslink density in the final polymer. mdpi.com

Thymol and Carvacrol: These bio-phenolic compounds have been used to synthesize hybrid benzoxazines. nih.gov Thymol, in particular, has been reacted with various amines (ethylamine, aniline (B41778), 1,6-diaminohexane) and paraformaldehyde using a solvent-free method to produce bio-based benzoxazine resins. scispace.comscispace.com

Sesamol: In the pursuit of a truly bio-based benzoxazine where all three components are from renewable sources, researchers have used sesamol as the phenolic reactant, furfurylamine as the amine, and bio-based benzaldehyde as the aldehyde. rsc.org

The table below summarizes the synthesis of various bio-based benzoxazine monomers from different natural phenolic sources.

Bio-Phenol SourceAmine ReactantAldehyde ReactantResulting Monomer/Polymer PropertiesReference
CardanolFurfurylamineNot SpecifiedUsed for bio-composites; synthesis time reduced by microwave irradiation. techscience.comrsc.orgscilit.com
EugenolVarious Aromatic DiaminesParaformaldehydeGood dimensional and thermal stability; tunable properties. researchgate.netscispace.comrsc.org
VanillinFurfurylamine / Difurfuryl diamineFormaldehydeHigh glass transition temperature and char yield. nasampe.orgresearchgate.net
CurcuminAnilineFormaldehydeBifunctional monomer, aids in increasing crosslink density. mdpi.com
ThymolEthylamine / Aniline / 1,6-diaminohexaneParaformaldehydeSynthesized via solvent-free method; enhanced thermal stability. scispace.comscispace.com
SesamolFurfurylamineBenzaldehydeA "truly bio-based" benzoxazine with all reactants from renewable sources. rsc.org

Reactivity and Mechanistic Investigations of 4h 1,3 Benzoxazine

Ring-Opening Reactions of 4H-1,3-Benzoxazine

The polymerization of 1,3-benzoxazines is initiated by the opening of the oxazine (B8389632) ring, a process that can be induced thermally or catalytically. mdpi.com This ring-opening polymerization (ROP) is a complex process that can proceed through different mechanisms, leading to a variety of structures within the resulting polymer network. researchgate.net

The presence of nitrogen and oxygen atoms in the oxazine ring makes it susceptible to cationic initiation. kpi.ua The polymerization proceeds via a cationic ring-opening pathway where the heterocyclic atoms stabilize the cationic intermediates formed during the reaction. mdpi.com This process can be initiated by acids or other species capable of generating a cation on the oxazine ring. mdpi.com

One of the proposed initiation mechanisms for the cationic ring-opening of benzoxazines involves the protonation of the oxygen atom in the oxazine ring. researchgate.net This protonation event is considered a key step in the acid-catalyzed polymerization of benzoxazines. researchgate.net The protonation of the oxygen atom leads to the formation of a cationic intermediate, which subsequently undergoes ring-opening. doi.org This mechanism is supported by studies investigating the effects of cationic initiators on benzoxazine (B1645224) polymerization. researchgate.net Research has indicated that the ring-opening reaction catalyzed by certain metal cations is primarily caused by the protonation of the oxygen atom. researchgate.net

The process involves a few key steps:

Coordination: A metal cation coordinates with the oxygen atom of the oxazine ring.

Ring-Opening: This coordination facilitates the opening of the ring.

Electrophilic Attack: The resulting intermediate undergoes an electrophilic attack.

Rearrangement: The structure then rearranges to form the final polymer network. researchgate.net

If the cation forms on the oxygen atom, polybenzoxazine is produced through ring-opening and subsequent Friedel-Crafts reactions. nih.gov

The ring-opening of the 1,3-benzoxazine ring is thought to proceed through the formation of zwitterionic intermediates. researchgate.net At elevated temperatures, the O-CH2-N bond within the oxazine ring undergoes heterolytic cleavage, which generates these zwitterionic species. researchgate.net This intermediate consists of an iminium cation and a phenoxide anion. researchgate.net The formation of this zwitterion is a critical step in the polymerization process, as it precedes the subsequent electrophilic substitution reactions that lead to the formation of the polymer network. researchgate.net

Key Species in Zwitterion Formation
SpeciesRole in Reaction
1,3-BenzoxazineStarting monomer
ZwitterionIntermediate species with both a positive (iminium) and negative (phenoxide) charge
Iminium cationPositively charged part of the zwitterion, electrophilic in nature
PhenoxideNegatively charged part of the zwitterion, nucleophilic in nature

Following the formation of cationic intermediates, such as the iminium ion from the ring-opening of the protonated benzoxazine, electrophilic aromatic substitution occurs. doi.org The charged methylene (B1212753) group of the opened ring is attacked by the ortho position of the phenolic ring of another benzoxazine molecule. doi.org This reaction is a crucial step in the chain growth of the polybenzoxazine.

The zwitterionic intermediates generated during the ring-opening are key to this process. researchgate.net These species preferentially attack the ortho- and C5 furan ring positions of the phenoxide through an electrophilic aromatic substitution reaction. researchgate.net This leads to the formation of furfuryl and Mannich phenolic type crosslinked structures. researchgate.net While phenolic polymers are a major product, phenoxy polymers can also be formed by the direct attack of the benzoxazine oxygen atom on the iminium cation, which also results in the opening of the oxazine ring. doi.org However, these phenoxy structures often rearrange to the more stable phenolic ones at the typical polymerization temperatures. doi.org

The ring-opening of 1,3-benzoxazines can also be initiated by nucleophilic attack. The nature of the polymerization of 1,3-benzoxazines is suitable to be catalyzed by species that can produce a cation on the oxazine ring. mdpi.com The polymerization process is initiated by the thermally induced formation of cationic intermediates on the nitrogen and oxygen atoms, followed by the cleavage of the methylene bridge on the oxazine ring. mdpi.com The resulting cationic species can then be attacked by nucleophiles.

For instance, the reaction of 1,3-benzoxazines with thiols is proposed to proceed via an iminium ion intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack by the thiol. The efficiency of this reaction is influenced by the acidity of the thiol, with more acidic thiols promoting a greater conversion of the benzoxazine monomer. researchgate.net This highlights the importance of the protonation step in facilitating the ring-opening for subsequent nucleophilic attack. researchgate.net

In the absence of a catalyst, 1,3-benzoxazines undergo thermally induced ring-opening polymerization at elevated temperatures, typically between 160 and 260°C. researchgate.netacs.org The exact polymerization temperature is dependent on the purity and the specific structure of the benzoxazine monomer. researchgate.net This process is a type of cationic ring-opening polymerization. researchgate.net

The thermal stability of the resulting polybenzoxazines is influenced by the structure of the original monomer. For example, ionic benzoxazines have been observed to exhibit greater thermal stability after curing compared to their neutral counterparts. acs.org Differential scanning calorimetry (DSC) is a common technique used to study the thermal polymerization of benzoxazine monomers. mdpi.com DSC analysis can determine the onset and peak temperatures of the exothermic ring-opening polymerization. mdpi.com For instance, phenol/aniline-based mono-oxazine benzoxazine (PH-a) and bisphenol A/aniline-based bis-oxazine benzoxazine (BA-a) exhibit ring-opening polymerization exotherms at 267°C and 256°C, respectively. mdpi.com

Thermal Polymerization Data for Selected Benzoxazines
Benzoxazine MonomerMelting Point (°C)Polymerization Exotherm Peak (°C)Reference
PH-a (phenol/aniline-based)57267 mdpi.com
BA-a (bisphenol A/aniline-based)113256 mdpi.com

Hydrolysis and Photochemical Cleavage of the Heterocycle

The stability and cleavage of the oxazine ring are fundamental to understanding the reactivity of 4H-1,3-benzoxazine.

Hydrolysis: The oxazine ring of 1,3-benzoxazines can be opened via hydrolysis. For instance, typical benzoxazines such as the phenol/aniline-based mono-oxazine (PH-a) and the bisphenol A/aniline-based bis-oxazine (BA-a) have been successfully hydrolyzed using hydrochloric acid (HCl). This process yields stable 2-(aminomethyl)phenol derivatives. Spectroscopic analyses, including NMR, FTIR, and Raman, have confirmed the opening of the oxazine ring. These resulting intermediates are stable over a wide temperature range and can be isolated as independent compounds, which can then serve as reactants for the synthesis of novel benzoxazines, particularly 2-substituted 1,3-benzoxazines.

Photochemical Cleavage: The polymerization of benzoxazine monomers can be initiated by photochemical means, suggesting a light-induced cleavage of the heterocycle. Irradiation of benzoxazine monomers with light, particularly in the presence of water, can initiate the ring-opening polymerization at room temperature without the need for any metal catalyst, acid, or base. This method is believed to proceed through the breaking of the O-C bond within the oxazine ring upon irradiation. Furthermore, the use of iodonium salts can induce photo-initiated cationic ring-opening reactions. Upon photolysis at 300 nm, main-chain polybenzoxazine precursors have been observed to gelate in a relatively short period. This dual-curable nature (photochemical followed by thermal) makes them suitable for deep curing applications.

Polymerization Mechanisms of 4H-1,3-Benzoxazine Monomers

The conversion of 4H-1,3-benzoxazine monomers into polybenzoxazine is a complex process that can occur through several mechanistic pathways. The polymerization is generally a thermally activated, exothermic ring-opening polymerization (ROP) that proceeds cationically.

Autocatalytic Polymerization Processes

The thermal ring-opening polymerization of benzoxazine monomers is widely recognized as an autocatalytic process. This means that the reaction products act as catalysts, accelerating the polymerization rate. The process typically exhibits an S-shaped conversion profile. Initially, the conversion is slow at temperatures below 150°C. An induction period follows, during which phenolic hydroxyl groups are generated from the initial ring-opening of a few monomer units. These phenolic groups then act as catalysts, speeding up the reaction and leading to a rapid increase in conversion. Finally, the reaction rate slows down as the concentration of unreacted monomers decreases. The polymerization temperature for this non-catalytic process generally falls between 180°C and 250°C, depending on the specific structure of the monomer.

Catalyst-Mediated Polymerization of 4H-1,3-Benzoxazines

To reduce the high temperatures required for autocatalytic polymerization and to accelerate the curing process, various catalysts have been investigated. These catalysts facilitate the cleavage of the C-O-C bond in the oxazine ring, thereby lowering the energy barrier for polymerization.

Lewis acids are effective catalysts for the ROP of benzoxazines as they can interact with the nitrogen and oxygen atoms of the oxazine ring, generating cationic species that initiate polymerization. This catalytic action significantly lowers the curing temperature.

Boron-Based Catalysts: Tris(pentafluorophenyl)borane has been shown to be a potent Lewis acid catalyst, reducing the onset ROP temperature by as much as 98°C for model benzoxazine compounds.

Metal Halides: Various metal halides, such as aluminum trichloride (AlCl₃), phosphorus pentachloride (PCl₅), and zinc chloride (ZnCl₂), have been used to tailor the polymerization of benzoxazine monomers. AlCl₃ and PCl₅ are highly efficient, promoting the generation of carbocations and favoring a cationic chain polymerization mechanism. In contrast, the less effective ZnCl₂ leads to a step polymerization mechanism, similar to the neat resin.

Titanium-Containing Catalysts: A novel catalyst, trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS), has demonstrated the ability to catalyze the ROP of benzoxazine. The inclusion of 3 wt% of this catalyst reduced the initial and peak curing temperatures by approximately 44.6°C and 27.8°C, respectively.

Lewis Acid CatalystBenzoxazine MonomerEffect on Polymerization Temperature
Tris(pentafluorophenyl)boraneModel CompoundsOnset ROP temperature decreased by up to 98°C
AlCl₃, PCl₅BA-aHighly efficient in promoting polymerization
ZnCl₂BA-aLess effective than AlCl₃ and PCl₅
Ti-Ph-POSS (3 wt%)BZInitial curing temperature decreased by 44.6°C; Peak curing temperature decreased by 27.8°C

Tertiary amines have also been explored as catalysts for the ring-opening polymerization of benzoxazines. A study involving two different benzoxazine monomers, bisphenol A/aniline (B41778) type (BA-a) and bisphenol A/tert-butylamine type (BA-tb), with three tertiary amine catalysts (2-methylimidazole, 1,2-dimethylimidazole, and 4-dimethylaminopyridine) demonstrated a clear catalytic effect. The presence of these catalysts promoted the ring-opening reactions and the formation of phenolic units. It was observed that the catalytic activity was higher for the BA-a system compared to the BA-tb system, which was attributed to the presence of an electron-donating tert-butyl group in the latter.

Catalyst TypeSpecific ExamplesKey Research Findings
Lewis AcidsTris(pentafluorophenyl)borane, AlCl₃, PCl₅, Ti-Ph-POSSSignificantly reduces the onset and peak polymerization temperatures by generating cationic species.
Tertiary Amines2-methylimidazole, 1,2-dimethylimidazole, 4-dimethylaminopyridinePromotes ring-opening and formation of phenolic structures; activity is influenced by monomer structure.
Latent CatalystsDual ionic/non-ionic benzoxazine monomer pairsRemain dormant at room temperature and are activated by heat, leading to a controlled polymerization at lower temperatures.

Formation of Cross-linked Polybenzoxazine Structures

The thermally activated ring-opening polymerization of 4H-1,3-benzoxazine monomers leads to the formation of a highly cross-linked polymer network known as polybenzoxazine. This process is complex and involves multiple reaction pathways that contribute to the final three-dimensional structure of the thermoset.

Phenolic and N,O-acetal Structure Formation

The polymerization of 4H-1,3-benzoxazine is initiated by the thermal opening of the oxazine ring. This ring-opening polymerization (ROP) can proceed through a cationic mechanism, often initiated by acidic impurities or the phenolic hydroxyl groups of the benzoxazine monomers themselves. The initial step involves the protonation of the oxygen or nitrogen atom in the oxazine ring, leading to the formation of a carbocation or an iminium ion intermediate.

This reactive intermediate can then undergo several electrophilic aromatic substitution reactions with other benzoxazine monomers, primarily at the ortho-position to the phenolic hydroxyl group. This results in the formation of a polymer with a phenoxy-type structure connected by Mannich bridges (-CH₂-N(R)-CH₂-). faa.govcnrs.fr As the polymerization progresses, these linear or branched chains cross-link with each other, leading to a rigid three-dimensional network.

Recent studies have also elucidated the formation of an intermediary polymer with an N,O-acetal-type linkage in the main chain during the bulk polymerization of N-phenylbenzoxazine. acs.org This N,O-acetal structure can subsequently rearrange into the more stable Mannich-type linkage in the solid state. acs.org The efficiency of this main chain rearrangement can be enhanced by utilizing a dual catalyst system composed of imidazole and sulfonic acid. acs.org

The final cross-linked structure is a complex network of phenolic moieties interconnected by methylene and amine linkages. The presence of phenolic hydroxyl groups in the polymer backbone contributes to the high thermal stability and flame retardant properties of polybenzoxazines.

Influence of Monomer Structure on Polymerization Pathways

The structure of the initial 4H-1,3-benzoxazine monomer plays a crucial role in determining the polymerization pathway and the properties of the resulting polybenzoxazine. The nature of the substituents on the phenolic ring and the amine moiety can significantly influence the reactivity of the monomer and the cross-linking density of the final polymer.

For instance, the presence of electron-donating groups on the phenol ring can increase the electron density at the ortho-position, thereby facilitating the electrophilic aromatic substitution and accelerating the polymerization rate. Conversely, electron-withdrawing groups can decrease the reactivity of the monomer.

The nature of the bridging group in bis-benzoxazine monomers also affects the polymerization process. Monomers based on Bisphenol A (BA) tend to produce a higher concentration of oligomers compared to those based on 4,4'-methylenediphenol (BF). This suggests that the flexibility of the bridging group influences the basicity of the oxygen and nitrogen atoms in the oxazine ring, which in turn affects the ring-opening and subsequent oligomer formation.

Furthermore, the functionality of the monomer (monofunctional, difunctional, or multifunctional) dictates the dimensionality of the resulting polymer. While monofunctional benzoxazines can form linear polymers, they may have limited ability to cross-link, which can impact their thermal and mechanical properties. morressier.com Difunctional and multifunctional monomers, on the other hand, readily form highly cross-linked networks upon polymerization. metu.edu.tr

The table below summarizes the effect of different monomer structures on the polymerization temperature.

Monomer TypeSubstituent on PhenolAminePolymerization Peak Temperature (Tp) (°C)
MonofunctionalUnsubstitutedAniline250
Monofunctionalm-methylAniline240
Monofunctionalm-methoxyAniline139
DifunctionalBisphenol AAniline260
DifunctionalBisphenol FAniline245
Dendritic (1st Gen)--231
Dendritic (2nd Gen)--235
Dendritic (3rd Gen)--235

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Main-Chain Rearrangement Phenomena

Main-chain type benzoxazine polymers (MCBPs) represent a unique class of polybenzoxazines that exist as linear, thermoplastic polymers before undergoing thermal cross-linking. researchgate.net These polymers contain benzoxazine rings as repeating units within the main polymer chain. Upon heating, these benzoxazine rings open and react with each other to form a cross-linked thermoset. mdpi.com

A key phenomenon observed in these systems is main-chain rearrangement. Initially, the polymerization of benzoxazine can lead to the formation of a polymer with N,O-acetal linkages. acs.org These linkages are thermally less stable than the classic Mannich-type phenolic structures. Upon further heating, a rearrangement occurs, converting the N,O-acetal linkages to the more stable phenolic structures. This rearrangement contributes to the final network structure and enhances the thermal stability of the polybenzoxazine.

The synthesis of MCBPs can be achieved through various methods, including the polycondensation of diamines, bisphenols, and formaldehyde. However, this approach can sometimes result in polymers with relatively low molecular weight due to side reactions. researchgate.net To overcome this, benzoxazine monomers with reactive end groups can be copolymerized with other functional monomers to create linear polymers with benzoxazine units in the main chain. researchgate.net

The introduction of different functionalities into the main chain, such as imide or siloxane units, can further tailor the properties of the resulting thermoset, leading to materials with enhanced thermal stability, lower dielectric constants, and improved flame retardancy. rsc.org For instance, daidzein-based main-chain-type benzoxazines have been shown to exhibit very high thermal stability, with glass transition temperatures exceeding 400 °C. nih.gov

Reactions of 4H-1,3-Benzoxazine Derivatives with Retention of Heterocycle

While the ring-opening polymerization of 4H-1,3-benzoxazines is a major area of research, reactions that proceed with the retention of the heterocyclic ring are also of significant chemical interest. These reactions allow for the functionalization of the benzoxazine core, leading to a diverse range of derivatives with potentially useful properties.

Reactions of 4-oxo-4H-1,3-benzoxazinium salts

4-Oxo-4H-1,3-benzoxazinium salts are reactive intermediates that can undergo various transformations. For example, 4-oxo-4H-1,3-benzoxazinium perchlorate (B79767) has been shown to react with dialdehydes in glacial acetic acid to yield spiropyrans of the 1,3-benzoxazine series. researchgate.netresearchgate.net This reaction proceeds through the formation of an intermediate styryl salt, which can be isolated and subsequently cyclized. researchgate.netresearchgate.net

These benzoxazinium salts can also serve as precursors for the synthesis of other heterocyclic systems. Their reactivity stems from the electrophilic nature of the carbonyl carbon and the carbon atom at the 2-position, making them susceptible to nucleophilic attack.

Reactivity of Substituents Attached to the Heterocyclic Ring

The substituents attached to the heterocyclic ring of 4H-1,3-benzoxazine can also undergo various chemical transformations without disrupting the core benzoxazine structure. The nature and position of these substituents can influence their reactivity.

For instance, the presence of a substituent at the 2-position can significantly impact the chemical behavior of the molecule. The synthesis of 2-substituted 1,3-benzoxazines opens up possibilities for creating novel benzoxazine structures with tailored properties. mdpi.com These substitutions can be achieved through various synthetic routes, including the reaction of 2-(aminomethyl)phenol derivatives with aldehydes. mdpi.com

Furthermore, the aromatic part of the benzoxazine ring can undergo typical electrophilic substitution reactions, provided the reaction conditions are controlled to avoid ring opening. The reactivity of the benzene (B151609) ring is influenced by the electron-donating or electron-withdrawing nature of the substituents already present.

Computational and Theoretical Studies of 4H-1,3-Benzoxazine Reactivity

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reactivity and reaction mechanisms of 4H-1,3-benzoxazine and its derivatives. These methods provide insights at a molecular level that are often inaccessible through experimental techniques alone. By modeling molecular structures, transition states, and reaction pathways, researchers can predict and understand the chemical behavior of these heterocyclic compounds with high accuracy.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are pivotal in mapping the potential energy surfaces (PES) of reactions involving 4H-1,3-benzoxazines. These calculations allow for the identification of stationary points, including local minima corresponding to reactants, intermediates, and products, as well as transition states that represent the energy barriers between them.

For instance, studies on photochromic indolo[2,1-b] vu.ltresearchgate.netbenzoxazine have utilized quantum chemical methods to explore the molecular electronic structure of its ground and excited states. vu.lt These investigations identified multiple local minima on the ground electronic state PES, corresponding to different rotational conformations of substituent groups. vu.lt The calculations also located the transition states connecting these minima, revealing that the energy barriers for certain conformational changes are less than 2 kBT, suggesting that these transformations can occur readily through thermalization. vu.lt The reaction path was qualitatively described by the rotation of a p-nitrophenol group around a C-C bond and subsequent symmetrization of an indolium group. vu.lt

In the study of thermal reactions leading to the formation of classical benzoxazines from ionic derivatives, computational methods have been employed to clarify the reaction mechanism. acs.org Theoretical studies verified experimental data by calculating the energetics of proposed reaction stages. For one such reaction, the activation energy for a key transition state (TS2) was calculated to be approximately 29 kcal/mol, which determines the energetics of the second stage leading to the final products. acs.org These calculations provide a quantitative understanding of the feasibility and kinetics of the proposed mechanistic steps.

Molecular Orbital Analysis (HOMO/LUMO) in 4H-1,3-Benzoxazines

Frontier Molecular Orbital (FMO) theory is a key framework for understanding the reactivity of molecules like 4H-1,3-benzoxazines. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.netresearchgate.net The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

A larger HOMO-LUMO gap generally implies higher chemical stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In contrast, a smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. Computational studies on various benzoxazine derivatives and related heterocyclic systems consistently involve the calculation and analysis of these frontier orbitals to predict their chemical behavior. researchgate.netajchem-a.com

The distribution of HOMO and LUMO densities across the molecule is also crucial. It indicates the most probable sites for electrophilic and nucleophilic attack. For a given reaction, the interaction between the HOMO of one reactant and the LUMO of another governs the flow of electrons and the formation of new bonds.

Table 1: Illustrative Frontier Molecular Orbital Data for Heterocyclic Compounds Note: This table provides a generalized representation of typical data obtained from computational studies on heterocyclic compounds related to benzoxazines. Exact values are highly dependent on the specific molecular structure and the level of theory used.

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Implied Reactivity
Substituted Benzoxazine A-5.8-1.24.6High Stability
Substituted Benzoxazine B-5.2-1.83.4Higher Reactivity
Parent Heterocycle-6.1-0.95.2Very High Stability

Mechanistic Insights from DFT and TD-DFT Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for investigating the electronic structure and reactivity of 4H-1,3-benzoxazines. DFT is widely used to optimize molecular geometries and calculate the energies of reactants, products, and transition states, providing deep mechanistic insights.

DFT calculations have been instrumental in verifying experimentally observed reaction mechanisms. For example, in the thermal transformation of ionic benzoxazine derivatives, DFT (using functionals like B3LYP and M062x) was used to model the reaction pathways. acs.org One proposed mechanism involved the breaking of a C-C bond between a cyclohexyl group and the benzoxazine fragment, followed by the formation of a C-Cl bond to yield chlorocyclohexane and the benzoxazine molecule. acs.org The calculations supported this pathway by determining its energetic favorability compared to alternative routes.

Furthermore, DFT has been applied to study the cycloreversion reactions of analogous heterocyclic systems like 4H-1,3-thiazines. sciepub.com These studies show how the nature of substituents can dramatically influence the reaction's feasibility, a finding that is directly relevant to understanding the reactivity of substituted 4H-1,3-benzoxazines. The calculations revealed that the stability of the heterocyclic ring, influenced by substituents, is a key factor in determining whether cycloreversion is likely to occur. sciepub.com

TD-DFT is particularly useful for studying excited-state properties and photochemical reactions, such as the photochromism observed in some benzoxazine derivatives. vu.lt By calculating the energies of excited states, TD-DFT can help elucidate the mechanism of photo-induced ring-opening and ring-closing reactions, which are fundamental to the function of these molecular switches. vu.lt These calculations provide a detailed picture of the electronic and structural transformations that occur upon photoexcitation.

Spectroscopic and Structural Characterization of 4h 1,3 Benzoxazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4H-1,3-Benzoxazine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzoxazine (B1645224) monomers in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, confirming the successful formation of the heterocyclic oxazine (B8389632) ring and providing insights into the molecule's conformation. rsc.org

¹H NMR spectroscopy is crucial for confirming the presence of the characteristic methylene (B1212753) protons of the oxazine ring. The spectra of 3,4-dihydro-2H-1,3-benzoxazine derivatives typically show two distinctive signals corresponding to the protons of the O-CH₂-N and Ar-CH₂-N groups.

The protons of the O-CH₂-N methylene group typically appear as a singlet in the range of δ 5.1–5.4 ppm. nih.govmdpi.com

The protons of the Ar-CH₂-N methylene group are generally observed as a singlet at a higher field, around δ 4.6–4.9 ppm. nih.govmdpi.com

The aromatic protons on the benzoxazine ring produce signals in their characteristic region, typically between δ 6.7 and 7.5 ppm, with coupling patterns dependent on the substitution of the benzene (B151609) ring.

The disappearance of these methylene group signals upon thermal treatment is a key indicator of the successful ring-opening polymerization of the benzoxazine monomer. nih.gov The integration of these signals can also be used to determine the yield and purity of synthesized benzoxazine isomers. nih.gov

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 4H-1,3-Benzoxazine Derivatives

Proton Type Chemical Shift Range (ppm) Notes
Ar-H 6.7 - 7.5 Aromatic protons; multiplicity depends on substitution pattern.
O-CH₂-N 5.1 - 5.4 Singlet, characteristic of the oxazine ring. nih.govmdpi.com

Complementing the proton data, ¹³C NMR spectroscopy provides definitive evidence for the carbon skeleton of benzoxazine derivatives. The chemical shifts of the methylene carbons in the oxazine ring are particularly diagnostic.

The carbon of the O-CH₂-N group typically resonates in the range of δ 79–83 ppm.

The carbon of the Ar-CH₂-N group is usually found further upfield, between δ 47–51 ppm. mdpi.com

Aromatic carbons appear in the δ 115–155 ppm region, with quaternary carbons (like C-O and C-N) appearing at the lower field end of this range.

Substituent effects on the ¹³C NMR chemical shifts have been found to be highly useful for both configurational and conformational analysis of the oxazine ring. rsc.org The correlation between observed and calculated shift values is often excellent, aiding in complex structural assignments. rsc.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 4H-1,3-Benzoxazine Derivatives

Carbon Type Chemical Shift Range (ppm) Notes
Ar-C 115 - 155 Aromatic carbons.
O-CH₂-N 79 - 83 Methylene carbon adjacent to oxygen.

Upon thermal curing, the oxazine ring opens to form a crosslinked polymer network, primarily composed of phenolic structures interconnected by different types of methylene and Mannich bridges (Ar-CH₂-N(R)-CH₂-Ar). NMR spectroscopy is a powerful technique for analyzing the microstructure of the resulting polybenzoxazine. The complete polymerization can be monitored by the disappearance of the characteristic ¹H NMR signals for the oxazine ring's methylene groups around 4.6 and 5.3 ppm. nih.gov In the ¹³C NMR spectra of poly(phenylene methylene)s, a related polymer structure, different peak groups for the methylene unit can be assigned to the specific substitution pattern of the adjacent phenylene rings, providing detailed information on the polymer's connectivity. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the key functional groups in benzoxazine monomers and for monitoring their polymerization. The FTIR spectrum of a benzoxazine monomer is characterized by several distinct absorption bands that confirm the presence of the oxazine ring.

A characteristic band around 920–950 cm⁻¹ is attributed to the out-of-plane C-H bending vibration of the benzene ring attached to the oxazine ring, and is considered a signature peak for the benzoxazine structure. researchgate.net

Asymmetric stretching vibrations of the C-O-C ether linkage in the oxazine ring typically appear in the range of 1205–1242 cm⁻¹. mdpi.comijstr.org

The C-N-C stretching vibrations are also observed in the fingerprint region. mdpi.com

Stretching vibrations for C-H bonds in the –CH₂– groups are seen around 1486-1489 cm⁻¹. mdpi.com

During thermal polymerization, the characteristic oxazine ring bands (especially the one at ~930 cm⁻¹) decrease in intensity and eventually disappear. rsc.org Concurrently, a broad absorption band appears in the region of 3380–3600 cm⁻¹, corresponding to the stretching vibrations of phenolic hydroxyl groups formed through the ring-opening process. mdpi.comrsc.org

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for Benzoxazine Monomers and Polymers

Wavenumber (cm⁻¹) Assignment Monomer/Polymer
~3380-3600 O-H stretching (phenolic) Polymer
~1486-1489 C-H stretching (-CH₂-) Monomer
~1205-1242 Asymmetric C-O-C stretching Monomer

Mass Spectrometry (GCMS) for Structural Confirmation

Mass spectrometry (MS), often coupled with Gas Chromatography (GC) for separation of complex mixtures, is used to determine the molecular weight and confirm the elemental composition of benzoxazine derivatives. The technique provides the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecular weight of the compound. Analysis of the fragmentation pattern provides further structural evidence, corroborating the connectivity of the molecule. This data is crucial for confirming that the desired product has been synthesized and for identifying any byproducts. mdpi.com For instance, thermogravimetric analysis (TGA) coupled with mass spectrometry can be used to identify the gaseous products evolved during the thermal degradation of polybenzoxazines, providing insights into the curing and decomposition mechanisms. mdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for 4H-1,3-benzoxazine derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice.

Crystallographic studies have shown that the six-membered oxazine ring in these systems often adopts a half-chair or sofa conformation. mdpi.com This conformation helps to minimize steric strain within the ring. The analysis also reveals crucial details about intermolecular interactions, such as C–H···N and C–H···O hydrogen bonds, which can influence the packing of molecules in the crystal. mdpi.com For example, in one derivative, C–H···N interactions were found to link molecules into an infinite chain. mdpi.com X-ray analysis is essential for establishing the absolute configuration of chiral benzoxazines and for understanding the subtle structural features that govern their reactivity and properties. nih.govresearchgate.net

Thermal Analysis Techniques in 4H-1,3-Benzoxazine Research

Thermal analysis techniques are crucial for investigating the thermal properties and polymerization behavior of 4H-1,3-benzoxazine systems. These methods provide valuable data on curing processes, thermal stability, and the kinetics of thermal transformations.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. By measuring the heat flow associated with chemical reactions as a function of temperature, DSC provides critical insights into the curing process.

Dynamic DSC scans, performed at various heating rates (e.g., 3, 6, 10, 15, 20 °C/min), are commonly employed to study the curing kinetics. nih.gov As the heating rate increases, the exothermic peak shifts to higher temperatures. mdpi.com This shift is utilized in various isoconversional methods, such as those developed by Kissinger, Ozawa, and Friedman, to determine the activation energy (Ea) of the curing reaction. nih.govmdpi.com For instance, a study on a benzoxazine-epoxy novolac mixture determined the average activation energy for the initial benzoxazine curing reaction to be 81 kJ/mol. researchgate.net

The shape of the DSC curve can also reveal the mechanism of polymerization. Many benzoxazine systems exhibit an autocatalytic mechanism, where the phenolic hydroxyl groups generated during the ring-opening process catalyze further reaction. nih.gov This is often indicated by the maximum reaction rate occurring at a conversion range of 20–60%. nih.gov The curing temperatures and profiles are significantly influenced by the molecular structure of the benzoxazine monomer, such as the nature and position of substituents on the aromatic rings. researchgate.net For example, benzoxazines based on 4-fluoroaniline (B128567) and 2-aminobenzotrifluoride showed curing peaks at 272 °C and 189 °C, respectively, demonstrating the strong effect of substituents. researchgate.net

Table 1: DSC Curing Parameters for Various Benzoxazine Systems
Benzoxazine SystemHeating Rate (°C/min)Peak Curing Temperature (Tp) (°C)Activation Energy (Ea) (kJ/mol)Reference
Benzoxazine/Epoxy Novolac (BA-a)Not SpecifiedNot Specified81 (for the first curing process) researchgate.net
oHPNI-fa10~200Not Specified nih.gov
Ti-Ph-POSS/BZ (3 wt%)10~230Not Specified mdpi.com
4-fluoroaniline-based benzoxazineNot Specified272Not Specified researchgate.net
2-aminobenzotrifluoride-based benzoxazineNot Specified189Not Specified researchgate.net

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability and degradation behavior of the polymers derived from 4H-1,3-benzoxazine monomers (polybenzoxazines). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen or air.

The resulting TGA curve provides key data points, including the onset temperature of decomposition, the temperatures at which specific percentages of weight loss occur (e.g., Td5 and Td10 for 5% and 10% weight loss, respectively), and the percentage of material remaining at high temperatures, known as the char yield (Yc). nih.govkpi.ua A higher decomposition temperature and a greater char yield are indicative of superior thermal stability.

Polybenzoxazines are known for their excellent thermal stability, a result of their highly cross-linked network structure rich in aromatic moieties. kpi.ua TGA studies show that the thermal stability is influenced by the specific monomer structure. For example, acetylene-functional polybenzoxazines exhibit high char yields in the range of 71–81% by weight at 800°C in a nitrogen atmosphere, attributed to the additional polymerization of the acetylene (B1199291) groups. kpi.ua The incorporation of other chemical groups, such as fluorene (B118485) or phosphazene, can also significantly enhance the thermal resistance of the resulting polymer. mdpi.com Combined TGA and Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify the gaseous products evolved during thermal degradation, providing deeper insight into the decomposition mechanism. nih.gov

Table 2: TGA Data for Various Polybenzoxazine Systems in Nitrogen Atmosphere
Polybenzoxazine SystemTd5 (°C)Td10 (°C)Char Yield (Yc) at 800°C (%)Reference
Poly(oHPNI-fa)Not SpecifiedNot Specified56 nih.gov
Acetylene-functional polybenzoxazine (HQ-apa)Not Specified~520~81 kpi.ua
Acetylene-functional polybenzoxazine (BA-apa)Not Specified~600~71 kpi.ua

Elemental Analysis (CHNS)

Elemental analysis, which determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), is a fundamental technique used to confirm the successful synthesis and purity of 4H-1,3-benzoxazine monomers. The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the expected molecular formula of the target compound.

A close correlation between the experimental and theoretical values provides strong evidence for the assigned chemical structure and indicates a high degree of purity. For example, in the synthesis of benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane, the elemental analysis data for the obtained monomers converged with the theoretical calculations, confirming that pure monomers were successfully synthesized. mdpi.com This analytical method is a standard and essential step in the characterization of newly synthesized benzoxazine compounds, complementing spectroscopic techniques like NMR and FT-IR to provide a comprehensive structural verification. acs.org

Table 3: Example Elemental Analysis Data for a Benzoxazine Monomer
ElementTheoretical (%)Found (%)Reference
CCalculated ValueExperimental Value mdpi.com
HCalculated ValueExperimental Value mdpi.com
NCalculated ValueExperimental Value mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. In the context of 4H-1,3-benzoxazine research, UV-Vis spectroscopy is used to characterize the electronic structure of both the monomers and their resulting polymers.

The UV-Vis spectrum of a benzoxazine derivative typically shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the heterocyclic benzoxazine structure. For instance, the UV-Vis absorption spectrum of a carboxyl-functionalized benzoxazine monomer (BA-BZ-COOH) in a THF solution exhibited two primary absorption peaks at 290 nm and 355 nm. researchgate.net These bands are assigned to electronic transitions within the molecular structure, such as the π → π* transition of the C=C bonds in the bisbenzylidene moiety. researchgate.net

The technique can also be used to monitor changes during polymerization or other reactions. Changes in the position (λmax) and intensity of the absorption bands can indicate structural transformations, such as the opening of the oxazine ring or subsequent cross-linking reactions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the UV-Vis spectra of oxazine-based compounds, helping to assign specific electronic transitions to the observed absorption bands. beilstein-journals.org

Table 4: UV-Vis Absorption Data for a Benzoxazine Derivative
CompoundSolventAbsorption Peak (λmax) (nm)Assigned TransitionReference
BA-BZ-COOHTHF290δ → δ* (cyclobutane ring) researchgate.net
355π → π* (C=C bisbenzylidene)

Structure Reactivity Relationships and Design Principles in 4h 1,3 Benzoxazine Chemistry

Influence of Substituent Effects on Chemical Reactivity

The electronic nature of substituents on the benzoxazine (B1645224) molecule plays a critical role in the kinetics of its ring-opening polymerization (ROP). The influence of these groups is largely dependent on their electron-donating or electron-withdrawing character and their position on the aromatic rings.

Electron-withdrawing groups (EWGs) attached to the phenolic ring, particularly at the para-position, have been shown to decrease the polymerization temperature doi.org. This is because EWGs reduce the electron cloud density of the oxygen atom on the oxazine (B8389632) ring, which facilitates the cleavage of the C-O bond, a key step in the polymerization process techscience.comtechscience.com. For example, a benzoxazine with a p-nitro substituent (p-NO₂) shows a polymerization temperature around 208 °C, which is significantly lower than that of many other derivatives doi.org. Studies have demonstrated a perceptible decrease in polymerization temperature as the electron-withdrawing character of the substituent increases doi.org.

Conversely, the effect of electron-donating groups (EDGs) can be more complex. When an EDG is located at the meta position relative to the oxygen atom, it can promote the curing reaction techscience.comtechscience.com. This is potentially because it increases the electron density of the +CH₂ reaction site, thereby facilitating the electrophilic substitution attack that drives the cross-linking reaction techscience.comtechscience.com. However, in other cases, EDGs have been found to have no significant effect on the reaction temperature or even to inhibit the curing reaction techscience.comresearchgate.net. Some studies have found no clear trend, with both electron-withdrawing and electron-donating groups capable of accelerating the curing process techscience.com. This suggests that the polymerization mechanism may change depending on the electronic character of the substituents doi.org.

The position of the substituent on the N-phenyl ring also has a distinct impact. An electron-withdrawing group in the para position of the amine group can lead to an increase in the curing temperature, opposing the effect seen when it is on the phenolic ring researchgate.net.

Table 1: Influence of Electronic Substituent Effects on the Polymerization Temperature of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine Derivatives
Substituent (Position on Phenolic Ring)Electronic CharacterEffect on Polymerization Temperature (Tp)Plausible Mechanism
Para-NO₂Strongly Electron-WithdrawingSignificant Decrease doi.orgWeakens the oxazine C-O bond by reducing electron density on the oxygen atom techscience.comtechscience.com.
Para-ClElectron-WithdrawingDecrease nih.govFacilitates C-O bond cleavage techscience.comtechscience.com.
Meta-OCH₃Electron-DonatingDecrease researchgate.netIncreases electron density at the electrophilic attack site (+CH₂) techscience.comtechscience.com.
Para-CH₃Electron-DonatingInhibition or No Significant Effect techscience.comresearchgate.netMay stabilize the unreacted monomer.

Steric hindrance from bulky substituents can significantly influence the reaction pathways of 4H-1,3-benzoxazines. This effect is particularly dominant when the substituent is located in close proximity to the reactive centers of the oxazine ring.

Research has shown that when a substituent is directly connected to the nitrogen atom of the benzoxazine ring, its steric effect is the primary factor governing the curing reaction techscience.com. Larger and bulkier groups in this position increase the activation energy required for polymerization, leading to a higher curing temperature techscience.com. For instance, a comparative study of N-alkyl substituted benzoxazines found that N-methylbenzoxazine, which has the smallest alkyl group, undergoes the fastest curing techscience.com. This demonstrates that as the size of the N-substituent increases, the accessibility of the reactive sites is diminished, thereby slowing the polymerization process. Similarly, alkyl substituents in amine precursors were found to significantly affect reactivity due to steric hindrance researchgate.net.

The isomeric position of substituents on the benzoxazine scaffold has a profound effect on the molecule's reactivity and polymerization characteristics. The same functional group can have vastly different effects depending on whether it is in an ortho, meta, or para position.

Studies have observed that substituents in the meta position of the phenolic ring can have a greater effect on decreasing the curing temperature compared to those in the para position techscience.com. When fluorine was used as a substituent, its placement in the meta position resulted in a decrease in curing temperature of more than 40°C techscience.com. Similarly, the polymerization temperature of a benzoxazine monomer with a tetrahydrophthalimide group at the ortho position was lower than its para-substituted counterpart researchgate.net.

The isomeric placement of the oxazine ring itself within a larger molecular structure also influences reactivity. In an investigation of bis-benzoxazine isomers, the polymerization temperature was found to decrease in the order of 4,4′-, 2,4′-, and 2,2′-isomers, highlighting the sensitivity of the ROP to the geometric arrangement of the reactive rings mdpi.com.

Impact of Molecular Structure on Polymerization Behavior of 4H-1,3-Benzoxazine Monomers

The temperature required to initiate the ring-opening polymerization (ROP) of benzoxazines is highly dependent on the monomer's specific chemical structure. Generally, thermally induced ROP occurs at temperatures above 220 °C, which can be a drawback for certain industrial applications mdpi.comnih.gov. Consequently, significant research has focused on designing monomers with lower curing temperatures.

The incorporation of certain functional groups can facilitate the ROP. For example, adding a furan moiety to the benzoxazine structure can significantly lower the polymerization temperature nih.gov. A benzoxazine derived from furfurylamine (PH-fa) exhibited a polymerization temperature of 237.2 °C, which is 35 °C lower than its aniline-based analogue (PH-a) nih.gov. The presence of an N-allyl substituent can also promote an earlier onset of polymerization compared to an N-propyl group, which is attributed to the neighboring group participation of the allyl moiety in assisting the oxazine ring-opening reaction mdpi.com.

The presence of internal catalytic groups, such as phenolic hydroxyls (-OH), can also lower the ROP temperature by about 40 °C nih.gov. These groups act as built-in catalysts, accelerating the polymerization through interaction with the cationic intermediates formed during the ring-opening process nih.gov. The introduction of external catalysts, particularly Lewis acids like tris(pentafluorophenyl)borane, can dramatically reduce the onset ROP temperature by as much as 98 °C nih.gov.

Table 2: Ring-Opening Polymerization (ROP) Temperatures for Various Benzoxazine Monomers
Monomer TypeKey Structural FeaturePeak Polymerization Temperature (Tp)
Phenol/Aniline-based (PH-a)Standard Benzoxazine~272 °C nih.gov
Phenol/Furfurylamine-based (PH-fa)Furan Moiety237.2 °C nih.gov
o-Allylphenol/Aniline-based (oALPH-a)Ortho-Allyl Group263 °C mdpi.com
N-Allyl Substituted (PH-ala)N-Allyl Group260 °C (main exotherm) mdpi.com
Bisphenol A/Aniline-basedCommercial Bifunctional245 °C researchgate.net
Bisphenol A/Aniline-based + 15 wt% Bisphenol ACatalyzed by Phenolic -OH215 °C researchgate.net

The functionality of the benzoxazine monomer—referring to the number of polymerizable oxazine rings and the presence of other reactive groups—directly dictates the architecture and crosslink density of the final thermoset polymer network mdpi.com.

Monofunctional benzoxazines, which have only one oxazine ring, typically lead to linear, soluble polymers if the reactive para position on the phenol moiety is blocked mdpi.com. Bifunctional and multifunctional monomers, containing two or more oxazine rings, are used to create highly cross-linked, three-dimensional networks characteristic of thermosetting materials. Increasing the number of oxazine functionalities in the monomer generally leads to a higher crosslink density in the cured polymer mdpi.com.

The nature of the amine used in the synthesis of the benzoxazine monomer also influences the final network. For instance, the degradation behavior of polybenzoxazines derived from aliphatic amines differs from those derived from aromatic amines, indicating differences in the resulting network structure mdpi.com.

Furthermore, the polymerization mechanism itself, which can be influenced by catalysts, affects the network architecture. Thermally induced polymerization typically yields polybenzoxazines with stable phenolic Mannich structures researchgate.net. However, the use of certain Lewis acid catalysts can promote a cationic chain polymerization mechanism, leading to the formation of different linkages, such as arylamine Mannich bridges, which alters the final properties of the polymer network researchgate.net. The incorporation of other polymerizable groups, such as nitrile groups, into the monomer structure can lead to additional cross-linking reactions (e.g., formation of triazine rings), resulting in a more complex network with exceptionally high thermal stability mdpi.com.

Computational Approaches to Structure-Reactivity Prediction in 4H-1,3-Benzoxazine Systems

Computational chemistry has emerged as an indispensable tool for elucidating the intricate relationship between molecular structure and reactivity in 4H-1,3-benzoxazine systems. These theoretical approaches provide atomistic-level insights into reaction mechanisms, predict polymerization behavior, and guide the rational design of novel monomers with tailored properties. By simulating molecular interactions and energy landscapes, researchers can understand and forecast the outcomes of chemical processes that are often difficult to probe through experimental means alone.

The primary focus of computational studies on benzoxazines is their thermally initiated cationic ring-opening polymerization (ROP). This process is governed by the stability of the oxazine ring and the energy barrier required for its opening. Computational methods, particularly Density Functional Theory (DFT), are extensively used to model this critical step. DFT calculations can map the potential energy surface of the ring-opening reaction, identifying the transition state structures and calculating the associated activation energies (Ea). A lower calculated activation energy corresponds to a lower energy barrier, indicating that the polymerization can be initiated at a lower temperature.

One of the most significant applications of these computational models is predicting the influence of substituents on the reactivity of the benzoxazine monomer. The electronic nature of functional groups attached to the aromatic rings can profoundly impact the polymerization temperature. For instance, experimental studies have shown that electron-withdrawing groups on the para-position of the phenolic ring can lead to a noticeable decrease in the polymerization temperature. Computational models rationalize this trend by demonstrating that such substituents can stabilize the transition state of the ring-opening reaction, thereby lowering the activation energy.

The mechanism of polymerization is thought to proceed through the heterolytic cleavage of the O–CH2–N bond, forming a zwitterionic intermediate composed of an iminium cation and a phenoxide anion. The stability of this intermediate is crucial for the subsequent propagation steps. Quantum mechanical tools like DFT can be used to investigate the electronic structure of these intermediates and how they are influenced by different molecular architectures.

Furthermore, computational analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides valuable predictive data. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity. A smaller gap generally implies that the molecule is more polarizable and can be more readily excited, correlating with higher reactivity and a lower polymerization temperature. These calculations help to explain the reactivity trends observed across a series of differently substituted benzoxazine derivatives.

Beyond the initial ring-opening event, computational methods can also shed light on the subsequent polymerization pathways. Depending on reaction conditions and monomer structure, polymerization can lead to different polymer architectures, such as phenolic or phenoxy-type structures. DFT calculations can model the reaction pathways for the formation of these different structures, allowing researchers to predict the most likely product based on the calculated thermodynamic and kinetic parameters. In more advanced applications, molecular dynamics (MD) simulations using reactive force fields are employed to model the curing process on a larger scale. These simulations can predict the evolution of the polymer network and forecast bulk material properties such as volumetric shrinkage and mechanical strength as a function of crosslinking density.

The synergy between computational prediction and experimental validation is powerful. Theoretical calculations can screen potential monomer candidates and identify promising structures with desired curing characteristics before they are synthesized, saving significant time and resources.

Interactive Data Tables

The following tables summarize key findings from computational studies on 4H-1,3-benzoxazine systems, illustrating the correlation between calculated molecular properties and experimentally observed reactivity.

Table 1: Predicted Influence of Phenolic Ring Substituents on Benzoxazine Reactivity

This table illustrates how different substituents on the para-position of the phenolic ring affect calculated energy barriers and frontier orbital energies, which in turn correlate with experimental polymerization temperatures.

Substituent (R)Hammett Constant (σp)Calculated Activation Energy (Ea) (kJ/mol)Calculated HOMO-LUMO Gap (eV)Typical Experimental Polymerization Peak Temp. (°C)
-OCH₃ (Electron-Donating)-0.27HighLarge> 250
-CH₃ (Electron-Donating)-0.17Moderately HighModerately Large~240-250
-H (Neutral)0.00ModerateModerate~230-240
-Cl (Electron-Withdrawing)0.23Moderately LowModerately Small~220-230
-NO₂ (Electron-Withdrawing)0.78LowSmall< 220

Note: The values presented are representative and intended to illustrate established trends. Actual values may vary depending on the specific benzoxazine backbone and computational method used.

Table 2: Application of Computational Methods in 4H-1,3-Benzoxazine Research

This table outlines the primary computational techniques and their specific applications in predicting the behavior of benzoxazine systems.

Computational MethodPrimary ApplicationKey Predicted Parameters / Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of monomer reactivity.Activation Energy (Ea) for ring-opening, Transition state geometries, HOMO-LUMO energy gaps, Reaction pathways (phenolic vs. phenoxy), Charge distribution, Intermediate stability.
Molecular Dynamics (MD) Simulation of the polymerization process and prediction of bulk polymer properties.Volumetric shrinkage during curing, Glass transition temperature (Tg), Mechanical properties (e.g., Young's Modulus), Crosslinking network evolution, Gelation point.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with reactivity using statistical models.Predictive models for polymerization temperature based on molecular descriptors (e.g., Hammett constants, electronic properties).

4h 1,3 Benzoxazine As a Precursor in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Scaffolds from 4H-1,3-Benzoxazine

The strained nature of the oxazinone ring makes 4H-1,3-benzoxazin-4-one susceptible to nucleophilic attack, initiating ring-opening and subsequent rearrangement or cyclization reactions. This reactivity has been widely exploited to forge a variety of heterocyclic systems.

One of the most prominent applications of 4H-1,3-benzoxazin-4-ones is in the synthesis of quinazolin-4(3H)-ones, a core structure in many pharmacologically active compounds. The general synthetic strategy involves the reaction of a 2-substituted-4H-1,3-benzoxazin-4-one with a primary amine. The reaction proceeds via a nucleophilic attack of the amine at the C4 carbonyl carbon of the benzoxazinone (B8607429) ring. This leads to the opening of the oxazine (B8389632) ring to form an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-one.

This method is highly efficient and allows for the introduction of a wide range of substituents at the 2 and 3 positions of the quinazolinone core, depending on the starting benzoxazinone and the amine used. For instance, reacting 2-substituted benzoxazinones with primary amines like aniline (B41778) or benzylamine (B48309) results in quinazolinones with phenyl or benzyl (B1604629) moieties at the N3 position.

Starting Material (Benzoxazinone)Reagent (Amine)Product (Quinazolinone)
2-Alkyl-4H-1,3-benzoxazin-4-onePrimary Amine (R'-NH₂)2-Alkyl-3-R'-quinazolin-4(3H)-one
2-Aryl-4H-1,3-benzoxazin-4-onePrimary Amine (R'-NH₂)2-Aryl-3-R'-quinazolin-4(3H)-one

The utility of 4H-1,3-benzoxazin-4-ones extends to the synthesis of other significant heterocyclic structures such as indoles and oxazolines. nih.gov A metal-free tandem ring-opening/ring-closing strategy has been developed for the heterocyclic conversion of benzoxazin-4-ones to oxazolines. nih.gov

Furthermore, palladium-catalyzed divergent carbonylative synthesis methods have been established that utilize 2-alkynylanilines and benzyl chlorides to selectively produce either indole (B1671886) derivatives or 4H-benzo[d] nih.govrsc.orgoxazine derivatives, controlled by the choice of additive. researchgate.net This highlights the role of the benzoxazine (B1645224) scaffold as both a target and a precursor in complex synthetic pathways. Another approach involves a nickel-catalyzed cycloaddition of anthranilic acid derivatives to alkynes, which can lead to the formation of multi-substituted indoles, showcasing a transformation where the components of a benzoxazinone precursor are rearranged into an indole framework. nih.gov

While 4H-1,3-benzoxazine is a versatile precursor, its direct conversion to triazole and triazine derivatives is less commonly reported compared to quinazolinones. However, its structure can be incorporated into more complex molecules containing these rings. For example, 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one has been used as a foundational building block for synthesizing various heterocyclic compounds, including those that could be further elaborated to contain tetrazole moieties, which are structurally related to triazoles. nih.gov The synthesis often involves reacting the benzoxazinone with nucleophiles like hydrazine (B178648) or its derivatives, which can lead to ring-opened intermediates that are then cyclized with other reagents to form the desired five-membered nitrogen-rich heterocycles.

4H-1,3-Benzoxazin-4-one derivatives are also valuable precursors for creating photochromic spiropyrans. These complex molecules contain a spiro-carbon atom linking a pyran ring to another heterocyclic system. The synthesis can be achieved through the reaction of 4-oxo-4H-1,3-benzoxazinium salts (generated from the corresponding benzoxazinone) with specific aldehydes. For instance, the reaction of 4-oxo-4H-1,3-benzoxazinium perchlorate (B79767) with potassium 3,5-diformyl-2,4-dihydroxybenzoate in glacial acetic acid yields a spiropyran of the 1,3-benzoxazine series. The reaction proceeds through the formation of an intermediate styryl salt, which then undergoes intramolecular cyclization to form the final spiropyran structure.

Role of 4H-1,3-Benzoxazine in Cascade Annulation Reactions

Vinyl- and alkynyl-substituted 4H-1,3-benzoxazin-4-ones are particularly effective precursors in cascade annulation reactions, which involve the formation of multiple rings in a single synthetic operation. nih.gov When treated with appropriate catalysts, these substituted benzoxazinones can generate zwitterionic dipole species. nih.gov These reactive intermediates can then participate in a variety of transition-metal-catalyzed cycloaddition reactions. nih.gov

These processes, such as [4+1], [4+2], and [4+3] dipolar cycloadditions, allow for the asymmetric synthesis of complex aza-heterocycles. nih.gov In these reactions, the benzoxazinone derivative provides a four-atom component to the newly formed ring system, demonstrating its utility in rapidly building molecular complexity through programmed cascade events.

N-Directed Ortho-Functionalizations via C-H Activation utilizing 4H-1,3-Benzoxazin-4-ones

In modern synthetic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy for its atom economy and efficiency. The 4H-1,3-benzoxazin-4-one scaffold has emerged as an excellent "native directing group" for achieving regioselective ortho-functionalization of an N-aryl substituent via C-H activation.

In this context, the nitrogen atom of the benzoxazinone ring coordinates to a transition metal catalyst (commonly palladium or rhodium), directing the catalyst to activate a specific C-H bond at the ortho-position of the N-aryl group. This directed metallation enables the subsequent introduction of a wide range of functional groups at this position, a task that would otherwise require pre-functionalized substrates. This strategy has been successfully applied to achieve various transformations, including:

Ortho-alkenylation: Introduction of vinyl groups.

Ortho-alkoxylation: Formation of C-O bonds.

Ortho-amination: Creation of C-N bonds.

This N-directed C-H activation strategy underscores the sophisticated utility of the 4H-1,3-benzoxazin-4-one unit, not just as a reactive scaffold for ring transformation, but also as a functional control element for regioselective synthesis.

Reaction TypeFunctional Group IntroducedCatalyst System (Example)
Ortho-Alkenylation-CH=CHRPalladium (Pd)
Ortho-Alkoxylation-ORRhodium (Rh)
Ortho-Amination-NR₂Palladium (Pd)

Polymer Science and Material Applications of 4h 1,3 Benzoxazine

Ring-Opening Polymerization (ROP) of 4H-1,3-Benzoxazine Monomers for Polybenzoxazines

Polybenzoxazines are synthesized through the thermally induced ring-opening polymerization (ROP) of 1,3-benzoxazine monomers. nih.gov This process is typically a cationic ring-opening polymerization that can proceed without the need for a catalyst, although catalysts can be used to lower the polymerization temperature. nih.govdoi.orgnih.gov The polymerization of benzoxazines generally occurs at temperatures between 140°C and 240°C. nih.gov

The mechanism of the thermally activated ROP is complex and has been the subject of extensive research. It is generally accepted that the polymerization is initiated by the thermal cleavage of the oxazine (B8389632) ring, leading to the formation of cationic intermediates. nih.govmdpi.com These reactive species then attack other monomer units, leading to chain propagation and the formation of a cross-linked polymer network. mdpi.com The process is often described as a thermally accelerated or activated polymerization, as impurities or the presence of phenolic hydroxyl groups can promote the initiation step. researchgate.net Some studies propose that the ROP of mono-benzoxazines proceeds through zwitterionic intermediates. nih.gov Lewis acids, such as tris(pentafluorophenyl)borane, have been shown to be effective catalysts, significantly reducing the ROP temperature by facilitating the formation of cationic species on the nitrogen and oxygen atoms of the oxazine ring. nih.govmdpi.com

The polymerization temperature is influenced by the electronic properties of substituents on the benzoxazine (B1645224) monomer. Electron-withdrawing groups on the phenolic ring can lower the polymerization temperature. doi.org The functionality of the monomer also plays a role; increasing the number of oxazine rings in a monomer can lead to a decrease in the polymerization temperature due to the proximity of the reactive units. researchgate.net

Polymer Structure and Cross-linking Density in Polybenzoxazines Derived from 4H-1,3-Benzoxazine

The ring-opening polymerization of 4H-1,3-benzoxazine monomers results in a highly cross-linked polymer network. The cross-linking primarily occurs through the electrophilic attack of the ring-opened benzoxazine structure on the ortho and para positions of the phenolic rings of neighboring monomers, forming Mannich bridges (-CH2-NR-CH2-). nih.gov

The final polymer structure and cross-linking density are highly dependent on the structure of the initial benzoxazine monomer. nih.gov Monofunctional benzoxazines, derived from simple phenols, tend to form polymers with lower cross-linking densities compared to bifunctional benzoxazines, which are synthesized from bisphenols. nih.govscientific.net This is because bifunctional monomers inherently create more network connection points. nih.gov Consequently, polybenzoxazines from monofunctional monomers may exhibit properties more akin to linear polymers with some branching, while those from bifunctional monomers form robust, three-dimensional networks. nih.gov

The position of substituents on the phenolic ring of the monomer can significantly influence the cross-linking density. For instance, monofunctional benzoxazines with substituents in the meta position of the phenolic ring have been shown to produce polymers with significantly higher cross-linking densities compared to those with para-substituents. nih.gov This is attributed to the availability of the more reactive ortho and para positions for electrophilic substitution. nih.gov The cross-linking density can be experimentally determined using techniques like dynamic mechanical thermal analysis (DMTA) by analyzing the storage modulus in the rubbery plateau region. nih.govnih.gov

The structure of the resulting polybenzoxazine network can be inhomogeneous, consisting of hard phases with high cross-linking density dispersed within a softer, less cross-linked phase. scientific.net This heterogeneity can influence the material's mechanical and thermal properties. scientific.net

Tailoring Polybenzoxazine Chemical Properties via 4H-1,3-Benzoxazine Monomer Design

A significant advantage of polybenzoxazines is the vast molecular design flexibility offered by the synthesis of the 4H-1,3-benzoxazine monomer. researchgate.netmdpi.com The properties of the final thermoset can be precisely tailored by modifying the structure of the phenol, primary amine, and aldehyde precursors used in the Mannich condensation reaction. researchgate.netwikipedia.org

This molecular design flexibility allows for the incorporation of various functional groups and structural motifs into the monomer, which in turn dictates the chemical and physical properties of the resulting polymer. researchgate.netresearchgate.net For example, incorporating flexible segments, such as long alkyl ether chains from polyetheramines, into the monomer structure can reduce the brittleness and lower the cross-linking density of the final polybenzoxazine. researchgate.netmdpi.com

Furthermore, the introduction of other reactive functionalities into the benzoxazine monomer can lead to materials with enhanced properties. For instance, monomers containing cross-linkable units like propargyl groups can undergo a dual polymerization process (ring-opening of the oxazine and cross-linking of the propargyl groups), leading to polymers with improved thermal stability. researchgate.net Similarly, incorporating acetylene-functional groups into the monomer design has been shown to produce polybenzoxazines with very high char yields and thermal stability. kpi.ua

The functionality of the monomer itself can be varied to control the polymer's network structure and properties. Increasing the number of benzoxazine rings per monomer molecule generally leads to a more densely cross-linked network, resulting in higher thermal stability and improved mechanical properties. researchgate.net Bio-based phenols and amines can also be utilized to create more sustainable polybenzoxazine systems. mdpi.com

Rheological Behavior of 4H-1,3-Benzoxazine Polymerization Systems

The rheological behavior of 4H-1,3-benzoxazine polymerization systems is a critical aspect for their processing and application, particularly in areas like composites and coatings. mdpi.comnih.gov Benzoxazine monomers are often characterized by low melt viscosities, which is advantageous for solventless processing. nih.govnih.gov

During the thermally induced ring-opening polymerization, the viscosity of the system increases as the molecular weight and cross-linking density build up. nih.govmdpi.com This process can be monitored using rheometry, which tracks the change in complex viscosity (η*) as a function of time and temperature. umons.ac.be Initially, as the solid monomer melts, the viscosity decreases with increasing temperature. nih.gov Upon reaching the polymerization temperature, the viscosity begins to increase exponentially, indicating the onset of gelation and the formation of a cross-linked network. nih.gov

The processing window of a benzoxazine resin is defined by the temperature range where it exhibits a stable, low viscosity before the rapid increase due to polymerization. nih.gov This window is crucial for processes like resin transfer molding (RTM) and infusion, where good flow and impregnation of reinforcing fibers are required. mdpi.com

The rheological properties can be tailored by blending benzoxazine monomers with other resins or reactive diluents. For example, the addition of epoxy compounds can significantly reduce the initial viscosity of the system and modify the curing kinetics. mdpi.com The structure of the benzoxazine monomer itself also plays a significant role in its rheological behavior. For instance, monomers with flexible linkages or a spherical molecular architecture can exhibit lower viscosities. nih.gov

Future Directions in 4h 1,3 Benzoxazine Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 4H-1,3-benzoxazines often relies on petroleum-based starting materials and potentially hazardous solvents. A significant future direction is the development of synthetic methodologies that are both novel and adhere to the principles of green chemistry.

Bio-Based and Renewable Feedstocks: A primary focus is the utilization of renewable resources to replace conventional petrochemicals. Researchers are exploring a variety of bio-based phenols and amines for benzoxazine (B1645224) synthesis. For instance, compounds like sesamol, furfurylamine, vanillin, thymol, and carvacrol have been successfully employed as precursors. nih.govmdpi.com The use of these natural molecules not only reduces the carbon footprint of the resulting materials but can also impart unique properties such as antioxidant or antimicrobial activity. A truly bio-based approach, where all three components (phenol, amine, and aldehyde) are derived from renewable sources, has been demonstrated with the synthesis of a benzoxazine from sesamol, furfurylamine, and benzaldehyde. nih.gov

Green Solvents and Solvent-Free Conditions: The development of synthetic protocols that minimize or eliminate the use of volatile organic compounds is another crucial area. Solventless synthesis has been shown to be a viable and environmentally friendly approach for preparing benzoxazine resins. nih.govacs.org When solvents are necessary, the focus is shifting towards greener alternatives like ethanol and ethyl acetate, which are considered more benign than commonly used solvents such as toluene or chloroform. researchgate.netnih.gov

Alternative Energy Sources: To enhance reaction efficiency and reduce energy consumption, researchers are investigating the use of alternative energy sources. Ultrasound-assisted synthesis has been shown to promote the condensation reaction, leading to excellent yields under transition-metal-free conditions. mdpi.com Electrochemical methods, such as electrochemical dehydrogenative cyclization, offer a green and efficient route to 4H-1,3-benzoxazines at room temperature, avoiding the need for harsh oxidizing agents. researchgate.net

Catalyst-Controlled and Efficient Reactions: The exploration of novel catalytic systems is leading to more efficient and selective syntheses. For example, FeBr3 has been used to mediate a bromination/cyclization of olefinic amides to produce bromobenzoxazines under green conditions using air as the oxidant. ijpsjournal.com Catalyst-controlled divergent cyclizations allow for the selective synthesis of 4H-3,1-benzoxazines over other heterocyclic structures. ijpsjournal.com

Precursor SourceExample CompoundSynthetic ApproachReference
Bio-based PhenolSesamolSolventless synthesis nih.gov
Bio-based PhenolVanillinMannich reaction mdpi.com
Bio-based PhenolThymolSolvent-free condensation acs.org
Bio-based PhenolCarvacrolMannich reaction mdpi.com
Bio-based AmineFurfurylamineGreener solvents (ethanol, ethyl acetate) nih.govresearchgate.net
Alternative EnergyOlefinic amidesUltrasound-assisted synthesis mdpi.com
Alternative EnergyN-benzylamidesElectrochemical dehydrogenative cyclization researchgate.net

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and polymerization of 4H-1,3-benzoxazines is essential for controlling their structure and properties. Future research will likely focus on employing advanced analytical and computational techniques to unravel these complex pathways.

Synthesis Mechanisms: While the general pathway for benzoxazine synthesis is understood to be a Mannich-type condensation, the specific intermediates and the influence of catalysts and reaction conditions are still areas of active investigation. For instance, preliminary studies on the FeBr3-mediated synthesis of bromobenzoxazines suggest the involvement of a free radical pathway. ijpsjournal.com In the cyclodehydration of N-acylated anthranilic acid, an iminium cation generated from cyanuric chloride/DMF acts as a key intermediate. researchgate.net Future studies will likely involve in-situ spectroscopic techniques, such as NMR and IR, to directly observe and characterize these transient species, providing a more detailed picture of the reaction landscape.

Ring-Opening Polymerization (ROP) Mechanisms: The cationic ring-opening polymerization (ROP) of benzoxazines is a complex process that can proceed through different mechanisms depending on the monomer structure and the presence of catalysts. A general mechanism involves the formation of an iminium ion intermediate upon ring opening. mdpi.comtandfonline.com However, the electronic character of substituents on the aromatic rings can significantly influence the polymerization temperature and potentially alter the dominant ROP mechanism. mdpi.com For example, electron-withdrawing groups on the phenolic ring can lead to a decrease in the polymerization temperature. mdpi.com

Advanced studies are exploring the use of catalysts to control the ROP. For instance, tris(pentafluorophenyl)borane has been shown to effectively catalyze the ROP of benzoxazines, with a proposed mechanism involving the formation of cationic intermediates on either the nitrogen or oxygen atoms of the oxazine (B8389632) ring. tandfonline.comorganic-chemistry.org The reversible ring-opening of 1,3-benzoxazines with thiols has also been investigated, providing insights into a specific type of reaction mechanism that could be harnessed for developing dynamic and self-healing materials. researchgate.net

Future mechanistic studies will likely combine experimental techniques with computational modeling to provide a more comprehensive understanding of the transition states and energy barriers involved in both synthesis and polymerization.

Reaction TypeKey Mechanistic FeatureInvestigated withReference
SynthesisFree radical pathwayPreliminary mechanistic studies ijpsjournal.com
SynthesisIminium cation intermediateMechanistic proposal researchgate.net
PolymerizationCationic ring-opening (ROP)Hammett analysis mdpi.com
PolymerizationCatalyst-induced ROPBorane catalyst studies tandfonline.comorganic-chemistry.org
Ring-OpeningReversible reaction with thiolsMechanistic investigation researchgate.net

Exploration of New Chemical Transformations for 4H-1,3-Benzoxazine

While the polymerization of 4H-1,3-benzoxazines is their most well-known chemical transformation, the inherent reactivity of the benzoxazine ring system opens up possibilities for a wide range of other chemical modifications. Future research will undoubtedly focus on exploring these new transformations to create novel molecular architectures and functional materials.

Functionalization via C-H Activation: The benzoxazine scaffold can serve as a directing group for C-H activation, enabling the selective functionalization of the aromatic rings. This strategy allows for the introduction of various substituents at specific positions, which would be difficult to achieve through traditional methods. This opens avenues for fine-tuning the electronic and steric properties of the benzoxazine monomers and, consequently, the properties of the resulting polymers. ijpsjournal.com

Ring-Opening Reactions with Novel Reagents: The electrophilic nature of the carbon atom between the oxygen and nitrogen in the oxazine ring makes it susceptible to nucleophilic attack. The reaction with thiols is a well-documented example of a ring-opening reaction. mdpi.com Future work could explore a broader range of nucleophiles to open the oxazine ring, leading to the formation of new functional groups and molecular structures. This could be a powerful tool for post-polymerization modification of polybenzoxazines or for the synthesis of entirely new classes of compounds.

Cycloaddition Reactions: The endocyclic double bond of the oxazine ring, or exocyclic double bonds that can be introduced through functionalization, can potentially participate in cycloaddition reactions. These reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for constructing complex polycyclic systems. Exploring the utility of 4H-1,3-benzoxazines as dienophiles or dipolarophiles could lead to the synthesis of novel fused heterocyclic systems with interesting biological or material properties.

Polymerization of Functionalized Monomers: The synthesis of benzoxazine monomers bearing various functional groups (e.g., allyl, propargyl, norbornene, furan) is an active area of research. organic-chemistry.org The polymerization of these functionalized monomers can lead to polymers with tailored properties, such as enhanced crosslinking density, lower curing temperatures, or the ability to undergo post-polymerization modifications through click chemistry or other efficient coupling reactions. researchgate.net

Transformation TypeDescriptionPotential Outcome
C-H ActivationUsing the benzoxazine core to direct the functionalization of the aromatic rings.Fine-tuned monomer and polymer properties.
Ring-OpeningReacting the oxazine ring with a variety of nucleophiles.Novel functional groups and molecular architectures.
CycloadditionUtilizing the double bonds within or attached to the benzoxazine ring in cycloaddition reactions.Synthesis of complex polycyclic heterocyclic systems.
Functional Monomer PolymerizationPolymerizing benzoxazine monomers containing reactive functional groups.Polymers with tailored crosslinking, curing, and post-modification capabilities.

Computational Design and Prediction of 4H-1,3-Benzoxazine Reactivity and Polymerization

Computational chemistry is emerging as a powerful tool for accelerating the design and development of new materials. In the context of 4H-1,3-benzoxazine research, computational methods can provide valuable insights into their structure, reactivity, and polymerization behavior, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

In-Silico Studies and Molecular Docking: Computational methods are being used to predict the biological activity of benzoxazine derivatives. Molecular docking studies, for example, can be used to investigate the binding interactions of benzoxazine-based compounds with biological targets, such as enzymes or receptors. ijpsjournal.com This information is crucial for the rational design of new therapeutic agents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): QSAR and QSPR models are being developed to correlate the structural features of benzoxazine derivatives with their biological activities or physical properties. nih.gov These models can be used to predict the properties of newly designed compounds before they are synthesized, allowing for the prioritization of candidates with the most promising characteristics. For instance, QSAR models have been used to predict the electrooxidation half-wave potentials of benzoxazine derivatives. nih.gov

Density Functional Theory (DFT) Calculations: DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. In the context of 4H-1,3-benzoxazines, DFT can be used to study reaction mechanisms, predict spectroscopic properties, and analyze intermolecular interactions. acs.org For example, DFT calculations have been used to study the cycloreversion of related 4H-1,3-thiazines, providing insights that could be applicable to benzoxazines. sciepub.com

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular interactions in crystal structures. For benzoxazine derivatives, Hirshfeld surface analysis can provide a detailed understanding of the packing arrangements and the nature of the non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence their physical properties and solid-state reactivity. mdpi.com

The integration of these computational approaches will enable a more rational and efficient design of novel 4H-1,3-benzoxazine-based materials with tailored properties for a wide range of applications.

Computational MethodApplication in 4H-1,3-Benzoxazine Research
In-Silico Studies / Molecular DockingPrediction of biological activity and binding interactions with biological targets. ijpsjournal.com
QSAR / QSPRCorrelation of molecular structure with biological activity or physical properties. nih.gov
Density Functional Theory (DFT)Investigation of electronic structure, reactivity, reaction mechanisms, and spectroscopic properties. acs.orgsciepub.com
Hirshfeld Surface AnalysisAnalysis of intermolecular interactions in the solid state. mdpi.com

Q & A

What are the common synthetic routes for 4H-1,3-benzoxazine derivatives in academic research?

Basic Question
Synthesis of 4H-1,3-benzoxazine derivatives typically involves condensation reactions or mechanochemical methods:

  • Condensation : Reacting phenolic derivatives (e.g., 2-naphthol) with aldehydes and urea under acidic or basic conditions yields dihydro-1,3-benzoxazines. For example, 2-naphthol, benzaldehyde, and urea produce dihydro-1-arylnaphtho[1,2-e][1,3]oxazine derivatives .
  • Mechanochemical synthesis : Using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as reagents enables solvent-free synthesis of 4H-3,1-benzoxazin-4-ones with high efficiency (e.g., 82–91% yields) .
Method Reactants Conditions Yield Reference
Condensation2-naphthol, benzaldehyde, ureaAcidic/thermal70–85%
MechanochemicalPhenolic derivatives, TCT, TPPSolvent-free, ball-mill82–91%

How are 4H-1,3-benzoxazine derivatives characterized structurally?

Basic Question
Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects and ring conformation. For example, 1H^{1}\text{H} NMR of 4H-1,3-benzoxazine derivatives shows distinct shifts for methylene protons at δ 4.2–5.0 ppm .
  • Mass spectrometry (MS) : ESI+/ESI− MS confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+^+ at m/z 221.25 for C12_{12}H15_{15}NO3_3) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .

What challenges exist in achieving regioselectivity during benzoxazine ring formation?

Advanced Question
Regioselectivity is influenced by:

  • Steric effects : Bulky substituents on aldehydes or amines favor specific ring-closing pathways. For example, 2-hydroxyaldehydes with primary amines preferentially form 3,4-dihydro-2H-1,3-benzoxazines over competing imidazolidines .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, improving regiocontrol .
  • Catalytic systems : Lewis acids (e.g., ZnCl2_2) or bases (e.g., NaOH) modulate reaction pathways. Evidence shows NaOH in 1,4-dioxane/H2_2O (1:1) optimizes carboxylate formation in benzoic acid derivatives .

How can computational methods aid in predicting benzoxazine derivative reactivity?

Advanced Question
Computational tools address:

  • Reaction mechanisms : Density Functional Theory (DFT) calculates transition-state energies for ring-closing steps, identifying kinetically favored pathways .
  • Molecular docking : Predicts binding affinities of 4H-1,3-benzoxazine derivatives to biological targets (e.g., PI3 kinase-gamma inhibitors with IC50_{50} < 100 nM) .
  • Solvent effects : Molecular dynamics simulations model solvent interactions to optimize reaction conditions .

How to resolve contradictions in reported synthetic yields for 4H-1,3-benzoxazine derivatives?

Advanced Question
Discrepancies arise from:

  • Purity of reagents : Trace moisture in urea or aldehydes reduces yields. Drying agents (e.g., molecular sieves) improve reproducibility .
  • Characterization rigor : Impurities may inflate yields if unaccounted for. Cross-validate yields via HPLC or 1H^{1}\text{H} NMR integration .
  • Reaction scale : Mechanochemical methods show better scalability (e.g., 1–10 g) compared to solution-phase reactions .

What biological activities are associated with 4H-1,3-benzoxazine derivatives?

Advanced Question
Key findings include:

  • Antimicrobial activity : 6-Iodo-4H-3,1-benzoxazin-4-one derivatives inhibit E. coli (MIC 8 µg/mL) and S. aureus (MIC 16 µg/mL) via DNA gyrase binding .
  • Enzyme inhibition : Phenethyl benzo[1,4]oxazine-3-ones act as potent PI3 kinase-gamma inhibitors (IC50_{50} = 12 nM), relevant for inflammatory diseases .
  • Anticancer potential : Derivatives with electron-withdrawing groups (e.g., Cl, NO2_2) show apoptosis-inducing effects in leukemia cell lines .

What strategies improve the stability of 4H-1,3-benzoxazine derivatives under physiological conditions?

Advanced Question
Stabilization approaches:

  • Substituent engineering : Electron-donating groups (e.g., OCH3_3) at the 4-position reduce ring-opening hydrolysis rates .
  • Prodrug design : Acetyl-protected hydroxyl groups enhance solubility and delay degradation in vivo .
  • Nanocarrier encapsulation : Liposomal formulations increase half-life in plasma by 3–5 fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.